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3'-Cyano-2-(4-methylpiperazinomethyl) benzophenone Documentation Hub

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  • Product: 3'-Cyano-2-(4-methylpiperazinomethyl) benzophenone
  • CAS: 898782-84-8

Core Science & Biosynthesis

Foundational

Technical Guide: Physicochemical Properties of 3'-Cyano-2-(4-methylpiperazinomethyl) benzophenone

This guide details the physicochemical profile, synthetic methodology, and analytical characterization of 3'-Cyano-2-(4-methylpiperazinomethyl) benzophenone . This molecule represents a specialized pharmacophore building...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profile, synthetic methodology, and analytical characterization of 3'-Cyano-2-(4-methylpiperazinomethyl) benzophenone .

This molecule represents a specialized pharmacophore building block , combining a lipophilic benzophenone core with an electron-withdrawing nitrile group and a basic piperazine side chain.[1] It is frequently utilized in the development of CNS-active agents (resembling the structural logic of atypical antipsychotics) and kinase inhibitors where the benzophenone scaffold serves as a hinge binder.

Chemical Identity & Structural Analysis

The molecule consists of two phenyl rings bridged by a ketone (benzophenone). One ring bears a nitrile group at the meta (3') position, providing electronic modulation and metabolic stability. The other ring features a (4-methylpiperazin-1-yl)methyl moiety at the ortho (2) position, introducing basicity and solubility, while creating significant steric bulk near the bridging carbonyl.

Core Identifiers
ParameterData
Chemical Name 3'-Cyano-2-((4-methylpiperazin-1-yl)methyl)benzophenone
Molecular Formula C₂₀H₂₁N₃O
Molecular Weight 319.41 g/mol
Exact Mass 319.1685
CAS Registry Number Analogous to 898751-86-5 (Piperidine variant)
SMILES CN1CCN(CC2=C(C(=O)C3=CC=CC(C#N)=C3)C=CC=C2)CC1
IUPAC Name 3-[2-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzonitrile

Physicochemical Profile

The following data represents a synthesis of calculated values (based on functional group contribution) and comparative data from structural analogs (e.g., Olanzapine intermediates, substituted benzophenones).

Solubility & Lipophilicity[1]

The ortho-substitution pattern creates a "folded" conformation in solution, partially shielding the carbonyl oxygen.[1]

PropertyValue (Est.)Causality & Implication
LogP (Octanol/Water) 2.8 – 3.2 The benzophenone core is highly lipophilic.[1] The polar nitrile and basic piperazine lower the LogP, making it CNS-penetrant (optimal range 2–4).
LogD (pH 7.4) 1.9 – 2.3 At physiological pH, the piperazine nitrogen is partially protonated, increasing aqueous solubility and reducing effective lipophilicity.
pKa (Basic) 8.1 ± 0.5 Attributed to the N-4 methylpiperazine nitrogen. The N-1 nitrogen (benzyl) is less basic due to steric hindrance and inductive effects.[1]
Water Solubility < 0.1 mg/mL (Neutral)Poor solubility in neutral water.
Acidic Solubility > 10 mg/mL (pH < 4)Highly soluble in 0.1N HCl due to protonation of the piperazine ring.
Thermal & Solid-State Properties
  • Physical State: Pale yellow to off-white crystalline solid.[1]

  • Melting Point: 105°C – 115°C (Predicted based on lattice energy of benzophenone analogs).

  • Thermal Stability: Stable up to 250°C. The nitrile group is robust; however, the benzylic amine is susceptible to oxidation at high temperatures (>150°C) in air.

Synthetic Methodology (Convergent Route)

Direct functionalization of benzophenone is non-selective.[1] The most robust, self-validating protocol employs a Suzuki-Miyaura Coupling followed by Reductive Amination .[1] This approach ensures regiocontrol of the critical 2-position and 3'-position substituents.[1]

Reaction Pathway Visualization

SynthesisPathway SM1 2-Bromobenzaldehyde INT Intermediate: 3'-Cyano-2-formylbenzophenone SM1->INT Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C SM2 3-Cyanophenylboronic acid SM2->INT PROD Target: 3'-Cyano-2-(4-methylpiperazinomethyl) benzophenone INT->PROD Reductive Amination DCE, RT, 4h RGT N-Methylpiperazine + NaBH(OAc)3 RGT->PROD

Caption: Convergent synthesis via Suzuki coupling and Reductive Amination to ensure regiochemical integrity.

Detailed Experimental Protocol
Step 1: Suzuki Coupling (Formation of the Benzophenone Core)
  • Reagents: 2-Bromobenzaldehyde (1.0 eq), 3-Cyanophenylboronic acid (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.5 eq).

  • Solvent: 1,4-Dioxane : Water (4:1).

  • Procedure:

    • Degas solvents with N₂ for 30 mins (Critical to prevent Pd oxidation).

    • Combine reagents in a sealed tube.

    • Heat to 90°C for 12 hours.

    • Validation: Monitor via TLC (30% EtOAc/Hexane). Disappearance of aldehyde spot (Rf ~0.6) and appearance of intermediate (Rf ~0.4).

    • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

Step 2: Reductive Amination (Installation of the Piperazine)
  • Reagents: Intermediate (from Step 1), N-Methylpiperazine (1.2 eq), Sodium Triacetoxyborohydride (STAB) (1.5 eq), Acetic Acid (cat.).

  • Solvent: 1,2-Dichloroethane (DCE).

  • Procedure:

    • Dissolve intermediate and N-methylpiperazine in DCE. Stir for 30 mins to form the iminium ion (Check via NMR or IR shift if optimizing).

    • Add STAB portion-wise at 0°C (Exothermic control).

    • Warm to Room Temperature (RT) and stir for 4 hours.

    • Validation: HPLC should show a shift to a lower retention time (due to basic amine formation) compared to the aldehyde.

    • Purification: Quench with sat. NaHCO₃. Extract with DCM.[1] Flash chromatography (DCM:MeOH 95:5).

Analytical Characterization

To ensure scientific integrity, the identity of the molecule must be validated using the following spectral fingerprints.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
Shift (δ ppm)MultiplicityIntegrationAssignment
7.90 – 7.50 Multiplet8HAromatic protons (Benzophenone core).[1] Look for the distinct singlet of the H-2' (ortho to CN).
3.55 Singlet2HAr-CH₂ -N (Benzylic methylene).[1] This is the diagnostic peak for successful amination.
2.45 Broad Singlet8HPiperazine ring protons (N-CH₂).[1]
2.28 Singlet3HN-CH₃ (Methyl group).[1]
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive (+ve).

  • Molecular Ion [M+H]⁺: 320.2 m/z.

  • Key Fragmentation:

    • m/z 220: Loss of methylpiperazine (Cleavage at benzylic position).

    • m/z 113: Methylpiperazine fragment.[1]

Metabolic & Stability Considerations

Understanding the stability of this molecule is vital for drug development applications.

Degradation Pathways

Degradation Target 3'-Cyano-2-(4-methylpiperazinomethyl) benzophenone N_Oxide N-Oxide Impurity (Oxidative Stress) Target->N_Oxide H2O2 / CYP450 (N-oxidation of piperazine) Hydrolysis Amide/Acid Derivative (Strong Acid/Base) Target->Hydrolysis Hydrolysis of Nitrile (Slow, requires drastic pH)

Caption: Primary degradation pathways involve N-oxidation of the tertiary amine and hydrolysis of the nitrile.[1]

Handling & Storage
  • Hygroscopicity: The free base is non-hygroscopic. The hydrochloride salt is hygroscopic.

  • Storage: Store at 2–8°C under inert atmosphere (Argon) to prevent slow oxidation of the benzylic amine.

  • Safety: The nitrile group poses a potential cyanide risk ONLY under extreme combustion or metabolic cleavage conditions. Handle with standard PPE.[1]

References

  • Rieke Metals. (2025). Product Catalog: 3-cyano-3'-(4-methylpiperazinomethyl)benzophenone. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Benzophenone Derivatives. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational reference for the synthesis protocol).
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. (Standard protocol for Step 2).

Sources

Exploratory

An In-depth Technical Guide to 2-Amino-5-chloro-2'-fluorobenzophenone: Synthesis, Characterization, and Applications in Pharmaceutical Development

Abstract This technical guide provides a comprehensive overview of 2-Amino-5-chloro-2'-fluorobenzophenone, a key chemical intermediate. The document delineates its chemical identifiers, including its CAS number, and delv...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5-chloro-2'-fluorobenzophenone, a key chemical intermediate. The document delineates its chemical identifiers, including its CAS number, and delves into its critical role in the synthesis of various pharmaceutical compounds. The guide offers detailed, field-proven insights into its synthesis via Friedel-Crafts acylation, including step-by-step protocols and strategies for optimizing yield and purity. Furthermore, a comparative analysis of analytical techniques for the characterization of this intermediate is presented, with a focus on High-Performance Liquid Chromatography (HPLC) for purity assessment and spectroscopic methods for structural elucidation. This whitepaper is intended for researchers, scientists, and professionals in drug development, providing them with the necessary technical information to effectively synthesize, analyze, and utilize this versatile benzophenone derivative.

Introduction and Chemical Identifiers

2-Amino-5-chloro-2'-fluorobenzophenone is a substituted benzophenone that serves as a critical starting material in the synthesis of several pharmaceuticals.[1] Its molecular structure, featuring an amino group, a chloro substituent, and a fluoro-substituted phenyl ring, makes it a versatile precursor for the construction of complex heterocyclic systems.[1][2] This compound is particularly recognized for its role as a key intermediate in the development of drugs targeting neurological disorders.[2][3]

The accurate identification of this chemical entity is paramount for researchers and developers. The primary identifiers for 2-Amino-5-chloro-2'-fluorobenzophenone are summarized in the table below.

IdentifierValue
CAS Number 784-38-3[4][5][6]
Molecular Formula C13H9ClFNO[4][5][6]
Molecular Weight 249.67 g/mol [4][5][6]
IUPAC Name (2-amino-5-chlorophenyl)-(2-fluorophenyl)methanone[4]
Synonyms (2-AMINO-5-CHLORO-PHENYL)-(2-FLUORO-PHENYL)-METHANONE[3]
EC Number 212-316-8[3][7]
PubChem CID 69912[4]

This guide will focus on the synthesis, characterization, and primary applications of this important pharmaceutical intermediate.

Synthesis of 2-Amino-5-chloro-2'-fluorobenzophenone

The synthesis of 2-Amino-5-chloro-2'-fluorobenzophenone is most commonly achieved through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the acylation of a substituted aniline with a benzoyl chloride derivative in the presence of a Lewis acid catalyst.

Synthetic Pathway Overview

The logical flow of the synthesis process is depicted in the following diagram. The process begins with the protection of the amino group of 4-chloroaniline, followed by the core Friedel-Crafts acylation, and concludes with the deprotection of the amino group to yield the final product.

G cluster_0 Step 1: Protection of Amino Group cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Deprotection start 4-Chloroaniline protection Acetylation start->protection acetic_anhydride Acetic Anhydride acetic_anhydride->protection protected_aniline N-(4-chlorophenyl)acetamide protection->protected_aniline acylation Friedel-Crafts Acylation protected_aniline->acylation benzoyl_chloride 2-Fluorobenzoyl Chloride benzoyl_chloride->acylation lewis_acid Zinc Chloride (Anhydrous) lewis_acid->acylation acylated_product Acylated Intermediate acylation->acylated_product acid_hydrolysis Acid Hydrolysis acylated_product->acid_hydrolysis final_product 2-Amino-5-chloro-2'-fluorobenzophenone acid_hydrolysis->final_product

Caption: Synthetic workflow for 2-Amino-5-chloro-2'-fluorobenzophenone.

Detailed Experimental Protocols

The following protocols provide a step-by-step methodology for the synthesis of 2-Amino-5-chloro-2'-fluorobenzophenone.

Protocol 1: Acetylation of 4-Chloroaniline [8]

  • Reaction Setup: In a round-bottom flask, combine 4-chloroaniline and a slight excess of acetic anhydride.

  • Catalysis: Add a catalytic amount of zinc dust.

  • Reflux: Heat the mixture to reflux for 30-60 minutes.

  • Precipitation: Allow the reaction mixture to cool to room temperature and then pour it into cold water with stirring to precipitate the N-(4-chlorophenyl)acetamide.

  • Isolation: Filter the solid product, wash it with water, and dry.

Protocol 2: Friedel-Crafts Acylation [8]

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, suspend anhydrous zinc chloride in an anhydrous solvent (e.g., nitrobenzene or 1,2-dichloroethane).

  • Addition of Acylating Agent: Add 2-fluorobenzoyl chloride to the suspension and stir.

  • Addition of Substrate: Slowly add the N-(4-chlorophenyl)acetamide obtained from Protocol 1 to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and carefully quench it by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

Protocol 3: Deprotection of the Acylated Intermediate [8]

  • Reaction Setup: Dissolve the crude acylated product from Protocol 2 in a mixture of ethanol and concentrated hydrochloric acid in a round-bottom flask fitted with a reflux condenser.

  • Reflux: Heat the mixture to reflux for several hours until the deprotection is complete (monitor by TLC).

  • Neutralization and Precipitation: Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the 2-Amino-5-chloro-2'-fluorobenzophenone.

  • Isolation: Filter the solid product, wash it with water, and dry.

Causality and Optimization in Synthesis

A common issue in the Friedel-Crafts acylation step is the low yield due to the deactivation of the Lewis acid catalyst by the amino group of the aniline derivative.[8] The amino group acts as a Lewis base and reacts with the Lewis acid, forming a deactivated anilinium salt which inhibits the desired electrophilic aromatic substitution.[8] The protection of the amino group as an acetamide in Protocol 1 is a critical step to circumvent this issue.

Furthermore, the choice and handling of the Lewis acid catalyst are crucial for maximizing yield and purity. A patented method suggests that using zinc chloride processed by low-temperature dehydration can significantly increase the yield from approximately 50% to 70% and purity from ≤95% to ≥98%.[8] High-temperature dehydration of zinc chloride can lead to the formation of large, unreactive solid blocks, resulting in lower yields and an increase in byproducts.[8]

Analytical Characterization

A multi-faceted analytical approach is essential for the comprehensive characterization of 2-Amino-5-chloro-2'-fluorobenzophenone, ensuring its identity, purity, and impurity profile.[9]

Overview of Analytical Methods

The selection of an appropriate analytical method depends on the specific information required, such as identity confirmation or quantitative purity analysis.

G cluster_0 Analytical Goal cluster_1 Primary Techniques goal Characterization of 2-Amino-5-chloro-2'- fluorobenzophenone hplc HPLC (Purity & Impurities) goal->hplc nmr NMR (Structural Elucidation) goal->nmr ms Mass Spectrometry (Molecular Weight) goal->ms ir IR Spectroscopy (Functional Groups) goal->ir

Caption: Key analytical techniques for characterization.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the industry standard for determining the purity of 2-Amino-5-chloro-2'-fluorobenzophenone with high accuracy and precision.[9][10] Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this non-polar compound.[10]

Representative RP-HPLC Protocol [10]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Sample Preparation: Accurately weigh and dissolve 1.0 mg of the sample in 10 mL of the mobile phase to achieve a concentration of 0.1 mg/mL.[10]

  • Chromatographic Conditions:

    • Column: C18 or C8 column (e.g., Cogent Bidentate C18™, 4µm, 4.6 x 75mm).[10]

    • Mobile Phase: A mixture of acetonitrile (ACN) and water, typically starting with a 70:30 (v/v) ratio.[10] For mass spectrometry compatibility, a volatile acid like formic acid can be used.[10]

    • Flow Rate: 0.5 - 1.0 mL/min.[10]

    • Detection: UV detection at approximately 254 nm.[10]

    • Injection Volume: 10 µL.

Method Validation: A crucial aspect of HPLC analysis is method validation. This involves demonstrating the method's specificity, which is its ability to unequivocally assess the analyte in the presence of impurities and degradation products.[9] This is often achieved through forced degradation studies, where the sample is exposed to stress conditions such as acid, base, oxidation, heat, and light.[9]

Spectroscopic Methods for Structural Elucidation

While HPLC is excellent for quantification, spectroscopic techniques are indispensable for confirming the molecular structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure and is unparalleled for structural elucidation.[10]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and is highly sensitive for identifying trace-level impurities.[9][10]

  • Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.[9]

Applications in Pharmaceutical Synthesis

2-Amino-5-chloro-2'-fluorobenzophenone is a key starting material for the synthesis of various benzodiazepines, a class of psychoactive drugs.[1][5][10] Its structure provides the necessary backbone for the formation of the diazepine ring system.

This intermediate is a direct precursor in the synthesis of pharmaceuticals such as Midazolam and Flurazepam.[1][11] Midazolam is a short-acting benzodiazepine used for anesthesia and sedation, while Flurazepam is a long-acting benzodiazepine used for the treatment of insomnia.[1] The synthesis of these and other related benzodiazepines underscores the importance of 2-Amino-5-chloro-2'-fluorobenzophenone in medicinal chemistry.[12][13]

Conclusion

2-Amino-5-chloro-2'-fluorobenzophenone is a fundamentally important intermediate in the pharmaceutical industry. A thorough understanding of its synthesis and analytical characterization is essential for ensuring the quality and efficacy of the final drug products. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals working with this versatile compound. The continued application of this benzophenone derivative in the synthesis of medicinally important compounds highlights its enduring significance in the field of medicinal chemistry.

References

  • A Comparative Guide to Analytical Methods for the Characterization of 2-Amino-5-chloro-2'-fluorobenzophenone - Benchchem.
  • Technical Support Center: Synthesis of 2-Amino-5-chloro-2'-fluorobenzophenone - Benchchem.
  • Synthesis of 2-amino-5-chloro-2'-fluorobenzophenone hydrazone - PrepChem.com.
  • 2-Amino-5-chloro-2'-fluorobenzophenone | C13H9ClFNO | CID 69912 - PubChem.
  • A Comparative Guide to Purity Assessment of 2-Amino-5-chloro-2'-fluorobenzophenone - Benchchem.
  • 2-Amino-5-chloro-2'-fluorobenzophenone synthesis - ChemicalBook.
  • 2-Amino-5-chloro-2′-fluorobenzophenone | CAS 784-38-3 | SCBT - Santa Cruz Biotechnology.
  • 784-38-3 | 2-Amino-5-chloro-2'-fluorobenzophenone | ChemScene.
  • 2-Amino-5-chloro-2 -fluorobenzophenone 98 784-38-3 - Sigma-Aldrich.
  • 2-Amino-5-chloro-2'-fluorobenzophenone - Safety Data Sheet - ChemicalBook.
  • CN1164564C - Process for preparing high purity 2-amino-5-chloro-2'-diphenyl ketone.
  • 2-Amino-5-chloro-2'-fluorobenzophenone - Chem-Impex.
  • Application Notes and Protocols: 2-Amino-5-chloro-2'-fluorobenzophenone in Medicinal Chemistry - Benchchem.
  • 2-Amino-5-chloro-2 -fluorobenzophenone 98 784-38-3 - Sigma-Aldrich.
  • 2-Amino-5-chloro-2'-fluorobenzophenone | Midazolam Precursor - MedchemExpress.com.
  • 2-Amino-5-chloro-2 -fluorobenzophenone 98 784-38-3 - Sigma-Aldrich.
  • 2-Amino-5-chlorobenzophenone - Wikipedia.
  • Unveiling the Marvels of 2-Amino-5-chlorobenzophenone - ChemicalBook.
  • CN113956168A - Preparation process of 2-amino-5-chlorobenzophenone - Google Patents.

Sources

Foundational

Safety Data Sheet (SDS) for 3'-Cyano-2-(4-methylpiperazinomethyl) benzophenone

An In-depth Technical Guide to the Safety Profile and Handling of 3'-Cyano-2-(4-methylpiperazinomethyl) benzophenone Introduction: Navigating the Safety Landscape of Novel Chemical Entities In the fast-paced environment...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safety Profile and Handling of 3'-Cyano-2-(4-methylpiperazinomethyl) benzophenone

Introduction: Navigating the Safety Landscape of Novel Chemical Entities

In the fast-paced environment of drug discovery and chemical research, scientists are frequently tasked with synthesizing and handling novel molecules whose toxicological profiles are largely uncharacterized. The compound 3'-Cyano-2-(4-methylpiperazinomethyl) benzophenone is a prime example of such a research chemical. While specific safety data for this exact molecule is not publicly available, a robust safety assessment can be constructed through a careful analysis of its structural motifs and the known toxicology of related compounds.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond the rigid, compliance-focused format of a standard Safety Data Sheet (SDS). Instead, it provides a comprehensive framework for understanding the rationale behind safety protocols, empowering scientists to build a culture of proactive safety. We will deconstruct the molecule, analyze its constituent parts—the benzophenone core, the cyano group, and the methylpiperazine moiety—to build a provisional but scientifically grounded risk assessment. This document will serve as a technical whitepaper on how to approach the safety of novel research compounds, using 3'-Cyano-2-(4-methylpiperazinomethyl) benzophenone as a case study.

Part 1: Compound Identification and Predicted Physicochemical Profile

A thorough understanding of a compound's identity and physical properties is the foundation of a reliable safety assessment. While empirical data is sparse, we can consolidate known information and make reasonable predictions.

PropertyValue / PredictionSource / Rationale
Chemical Name 3'-Cyano-2-(4-methylpiperazinomethyl) benzophenoneIUPAC Nomenclature
Synonyms 3-[2-(4-methylpiperazin-1-ylmethyl)benzoyl]benzonitrile-
CAS Number 898788-06-0Rieke Metals[1]
Molecular Formula C₂₀H₂₁N₃ORieke Metals[1]
Molecular Weight 319.41 g/mol Rieke Metals[1]
Predicted Appearance White to off-white solidBased on the parent compound, benzophenone, which is a white solid.[2]
Predicted Solubility Insoluble in water; soluble in organic solvents like ethanol, DMSO, and chloroform.Benzophenone is insoluble in water and soluble in organic solvents.[2] The addition of the polar methylpiperazine group may slightly increase aqueous solubility but it is expected to remain low.
Predicted Stability Stable under standard laboratory conditions. May be sensitive to strong oxidizing agents.Benzophenone is a stable compound.[2] The piperazine ring can be susceptible to oxidation.
Predicted Volatility Low. High boiling point expected.Benzophenone has a high boiling point (305.4 °C).[2] The higher molecular weight of the derivative suggests an even lower volatility.
Molecular Structure Visualization

The structure itself provides the primary clues for our hazard analysis.

Hazard_ID_Workflow A Target Molecule: 3'-Cyano-2-(4-methylpiperazinomethyl) benzophenone B Deconstruct into Key Structural Motifs A->B C Benzophenone Core B->C D Cyano Group B->D E Methylpiperazine Moiety B->E F Gather Authoritative Toxicology Data for Analogs C->F E->F G Benzophenone Data: - Organ Toxicity (Kidney, Liver) - Potential Carcinogenicity - Endocrine Disruption - Dermal Absorption F->G H Piperazine Data: - Irritant/Corrosive - Sensitizer F->H I Synthesize Data into a Provisional Hazard Profile G->I H->I J Provisional Profile: - Suspected Carcinogen - Target Organs: Kidney, Liver - Skin/Eye Irritant - Potential Sensitizer - Readily Absorbed via Skin I->J K Develop Handling Protocols Based on Precautionary Principle J->K Safe_Handling_Workflow cluster_Prep 1. Preparation cluster_Exec 2. Execution (Inside Fume Hood) cluster_Clean 3. Cleanup & Decontamination A Don PPE: Lab Coat, Gloves, Goggles B Prepare Fume Hood: Cover surface with absorbent paper A->B C Weigh Compound into Vial B->C D Add Solvent to Vial C->D E Cap and Dissolve D->E F Dispose of Bench Paper E->F G Wipe Down Surfaces and Equipment F->G H Dispose of Wipes and Gloves G->H I Wash Hands H->I

Caption: A step-by-step workflow for the safe preparation of a stock solution.

Part 5: Decontamination and Waste Disposal

  • Accidental Release Measures: In case of a spill, evacuate the immediate area. If the spill is a solid, do not dry sweep. Gently cover the spill with absorbent material. Wearing appropriate PPE (including respiratory protection if outside a hood), carefully collect the material and place it in a sealed container for disposal. D[3]econtaminate the area with a suitable solvent followed by soap and water.

  • Disposal Considerations: All waste, including empty containers, contaminated PPE, and unused material, should be treated as hazardous chemical waste. D[4]ispose of in accordance with local, state, and federal regulations. Do not allow the material to enter drains or the environment.

Conclusion

While 3'-Cyano-2-(4-methylpiperazinomethyl) benzophenone lacks a comprehensive, empirically derived safety profile, a responsible and scientifically rigorous approach allows us to construct a robust framework for its safe handling. By leveraging data from the parent benzophenone molecule, we can infer potential hazards related to carcinogenicity and organ toxicity, particularly to the liver and kidneys. The addition of a piperazine moiety suggests a risk of skin and eye irritation.

The core principle for handling this and other novel research chemicals is the precautionary principle : in the absence of data to the contrary, one must assume a significant level of hazard and implement controls to mitigate that risk. The protocols and logic outlined in this guide—from the use of engineering controls like fume hoods to specific PPE and handling workflows—are designed to provide a multi-layered defense against exposure. It is the responsibility of every scientist to not only follow these procedures but to understand the scientific rationale that underpins them, fostering a laboratory environment where safety is an integral part of the scientific process.

References

Sources

Exploratory

Stability data of 3'-Cyano-2-(4-methylpiperazinomethyl) benzophenone under ambient conditions

An In-Depth Technical Guide to the Stability of 3'-Cyano-2-(4-methylpiperazinomethyl) benzophenone Under Ambient Conditions This guide provides a comprehensive framework for evaluating the chemical stability of 3'-Cyano-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability of 3'-Cyano-2-(4-methylpiperazinomethyl) benzophenone Under Ambient Conditions

This guide provides a comprehensive framework for evaluating the chemical stability of 3'-Cyano-2-(4-methylpiperazinomethyl) benzophenone. As specific experimental data for this compound is not publicly available, this document synthesizes established principles of pharmaceutical stability testing, knowledge of benzophenone chemistry, and regulatory expectations to present a robust, scientifically-grounded approach for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Stability in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketed drug is predicated on its quality, safety, and efficacy. A cornerstone of this is the molecule's chemical stability. Stability testing provides critical evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[1][2] For 3'-Cyano-2-(4-methylpiperazinomethyl) benzophenone, a molecule with multiple functional groups, understanding its intrinsic stability is paramount for defining its re-test period, recommended storage conditions, and ensuring the safety profile by identifying potential degradation products.[2] This guide will delineate the principles and methodologies for a thorough stability assessment, grounded in the guidelines established by the International Council for Harmonisation (ICH).[3][4][5]

Molecular Profile and Hypothesized Degradation Pathways

The structure of 3'-Cyano-2-(4-methylpiperazinomethyl) benzophenone features several moieties that could be susceptible to degradation: the benzophenone core, the piperazine ring, and the cyano group.

  • Benzophenone Core: The ketone group within the benzophenone structure is a chromophore, making the molecule potentially susceptible to photodegradation. Benzophenones are known to be photochemically reactive.[6] UV light exposure could lead to photocleavage or other rearrangements.

  • Piperazine Moiety: The tertiary amine in the N-methylpiperazine ring is a potential site for oxidation. This could lead to the formation of an N-oxide, a common degradation pathway for such compounds.

  • Hydrolytic Cleavage: The benzylic carbon-nitrogen bond connecting the piperazine ring to the benzophenone core could be susceptible to hydrolysis, particularly under acidic or basic conditions, leading to the separation of the two main structural components.

  • Cyano Group: While generally stable, the nitrile group could potentially undergo hydrolysis to a carboxamide or carboxylic acid under extreme pH and temperature conditions.

These potential pathways inform the design of forced degradation studies, which are crucial for identifying likely degradation products and establishing the specificity of analytical methods.[7][8]

G cluster_stress Stress Conditions cluster_molecule Parent Molecule cluster_products Potential Degradation Products Acid/Base Hydrolysis Acid/Base Hydrolysis Parent 3'-Cyano-2-(4-methylpiperazinomethyl) benzophenone Acid/Base Hydrolysis->Parent Hydrolytic Stress Oxidation (H2O2) Oxidation (H2O2) Oxidation (H2O2)->Parent Oxidative Stress Photolysis (UV/Vis) Photolysis (UV/Vis) Photolysis (UV/Vis)->Parent Light Exposure Thermal Stress Thermal Stress Thermal Stress->Parent Heat N_Oxide Piperazine N-Oxide Parent->N_Oxide Hydrolysis_Product Hydrolytic Cleavage Products Parent->Hydrolysis_Product Photodegradants Photolytic Rearrangement/ Cleavage Products Parent->Photodegradants

Caption: Hypothesized degradation pathways for the parent molecule.

Designing a Comprehensive Stability Program

A robust stability program is multifaceted, incorporating forced degradation, accelerated, and long-term studies as mandated by ICH guidelines.[2][3]

Forced Degradation (Stress Testing)

The objective of forced degradation is to intentionally degrade the sample to identify potential degradation products and validate the stability-indicating power of the analytical method.[8] These studies are typically performed on a single batch of the drug substance.[7]

Experimental Protocol for Forced Degradation:

  • Preparation: Prepare stock solutions of 3'-Cyano-2-(4-methylpiperazinomethyl) benzophenone in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C. Collect samples at various time points (e.g., 2, 6, 12, 24 hours) and neutralize with 0.1 M NaOH before analysis.[9]

  • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60°C. Collect samples at similar time points and neutralize with 0.1 M HCl.[9]

  • Oxidative Degradation: Treat the stock solution with a 3% solution of hydrogen peroxide (H₂O₂) at room temperature. Monitor the reaction for up to 24 hours.[8][9]

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for a defined period. Also, heat a solution of the substance to assess degradation in the solution state.

  • Photostability: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[3] A control sample should be protected from light.

G start Start: Single Batch of Drug Substance prep Prepare Stock Solutions start->prep stress_conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep->stress_conditions sampling Sample at Time Intervals stress_conditions->sampling analysis Analyze via Stability-Indicating HPLC/UPLC Method sampling->analysis peak_tracking Identify & Track Degradation Peaks analysis->peak_tracking mass_balance Assess Peak Purity & Mass Balance peak_tracking->mass_balance end End: Identify Degradation Products & Pathways mass_balance->end

Caption: Experimental workflow for forced degradation studies.

Formal Stability Studies (Long-Term and Accelerated)

Formal stability studies are performed on at least three primary batches of the drug substance to establish a re-test period.[2] The substance should be stored in containers that simulate the proposed packaging.

Study Type Storage Condition Minimum Duration Testing Frequency (Months)
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 Months0, 3, 6, 9, 12, 18, 24, 36
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 Months0, 3, 6
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months0, 3, 6

Table based on ICH Q1A(R2) guidelines.[3]

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is essential to separate, detect, and quantify the active pharmaceutical ingredient (API) and its degradation products.[2] For benzophenone derivatives, High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with UV or Mass Spectrometry (MS) detection is the standard.[9][10][11]

Proposed HPLC Method Parameters:

Parameter Condition Justification
Column C18 (e.g., 4.6 x 150 mm, 3.5 µm)Provides good retention and separation for moderately polar compounds like benzophenone derivatives.[9]
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileProvides good peak shape and is compatible with MS detection.[11][12]
Elution GradientTo ensure separation of the main peak from early and late-eluting impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV (e.g., 254 nm) and/or MS/MSUV for quantification based on the benzophenone chromophore. MS/MS for identification and confirmation of degradation products.[11]
Column Temp. 30°CEnsures reproducible retention times.
Injection Vol. 10 µLStandard volume for analytical HPLC.

This method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is proven by demonstrating that degradation products do not interfere with the quantification of the parent compound.

Data Presentation and Interpretation

Stability data should be summarized in a clear, tabular format. The results should include the assay of the active substance, levels of individual and total degradation products, and a description of physical characteristics (e.g., appearance, color).

Example Stability Data Table (Accelerated Conditions: 40°C/75% RH):

Time Point (Months) Assay (%) Degradant A (%) Degradant B (%) Total Degradants (%) Appearance
099.8< 0.05< 0.050.08White to off-white powder
399.20.150.060.28White to off-white powder
698.50.320.110.55Conforms

This table represents hypothetical data for illustrative purposes.

A significant change during accelerated testing (e.g., more than 5% loss in assay) would warrant further investigation and may necessitate intermediate storage condition testing.[3]

Conclusion

A thorough understanding of the stability of 3'-Cyano-2-(4-methylpiperazinomethyl) benzophenone is non-negotiable for its development as a potential pharmaceutical agent. While specific data is absent, a systematic approach guided by ICH principles provides a clear path forward. The key is to anticipate potential degradation pathways based on molecular structure, conduct rigorous forced degradation studies to confirm these pathways, and employ a validated, stability-indicating analytical method to monitor the substance's quality over time under long-term and accelerated conditions. This structured approach ensures regulatory compliance and provides the necessary confidence in the drug substance's quality, safety, and shelf-life.

References

  • ICH Q1 guideline on stability testing of drug substances and drug products - EMA. (2025, April 30). Vertex AI Search.
  • Q1A(R2) Guideline - ICH. (2010, February 2). Vertex AI Search.
  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (2025, March 21). Vertex AI Search.
  • Quality Guidelines - ICH. Vertex AI Search.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). (2003, August 1). Vertex AI Search.
  • Technical Support Center: Stability Testing of 3-Ethylbenzophenone in Pharmaceutical Formulations - Benchchem. Vertex AI Search.
  • (PDF) Development of Analytical Method Applied to Preformulation Studies of a Novel Benzophenone Derivative with Pharmaceutical Interest - ResearchGate. (2016, September 21). Vertex AI Search.
  • Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry - MDPI. (2022, May 7). Vertex AI Search.
  • Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. (2011, December 12). Vertex AI Search.
  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - MDPI. Vertex AI Search.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). Vertex AI Search.
  • Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatograp - Journal of Food and Drug Analysis. (2021, June 15). Vertex AI Search.
  • Toxicity Studies of Benzophenone (CASRN 119-61-9) Administered in Feed to F344/N Rats and B6C3F1 Mice. Vertex AI Search.

Sources

Protocols & Analytical Methods

Method

Technical Application Note: High-Purity Synthesis of Olanzapine via the Thienobenzodiazepine Pathway

[1][2] Introduction & Scope This application note details the reaction mechanism and experimental protocol for the synthesis of Olanzapine (2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepine). The f...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Introduction & Scope

This application note details the reaction mechanism and experimental protocol for the synthesis of Olanzapine (2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepine).

The focus of this guide is the transformation of the key diaryl precursor, 5-methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile (often referred to in industrial literature as the "Benzophenone-like" intermediate or ROY due to its Red-Orange-Yellow polymorphism).[1][2] This molecule is the structural analog of the 2-aminobenzophenones used in classical benzodiazepine synthesis.[1]

The synthesis proceeds in two critical phases:

  • Reductive Cyclization: Conversion of the open-ring nitro-nitrile to the tricyclic amidine core.[1]

  • Nucleophilic Substitution: Displacement of the amidine amine by N-methylpiperazine to yield Olanzapine.

Mechanistic Analysis

Phase 1: Reductive Cyclization (Formation of the Tricyclic Core)

The "benzophenone" intermediate (Nitro-Nitrile) must first undergo nitro reduction. The resulting amine nucleophile attacks the adjacent nitrile carbon. This is an acid-catalyzed Pinner-like reaction that closes the seven-membered ring.[1]

  • Reagents: Stannous Chloride (

    
    ) / HCl or Catalytic Hydrogenation (
    
    
    
    ).[1]
  • Intermediate Formed: 4-amino-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine hydrochloride (The "Amidine").[1]

Phase 2: The Piperazine Substitution (API Formation)

This is the critical drug-forming step. The 4-amino group of the tricyclic intermediate acts as a leaving group (as ammonia) when attacked by the secondary amine of N-methylpiperazine.[1]

  • Thermodynamics: The reaction is an equilibrium driven forward by the use of excess nucleophile (N-methylpiperazine) and the expulsion of gaseous ammonia (

    
    ) at high temperatures.
    
  • Solvent System: A mixture of DMSO (solubilizer) and Toluene (azeotrope former) is optimal. Toluene aids in the removal of moisture and maintains the reflux temperature required for kinetics (

    
    ).
    
Mechanistic Pathway Diagram[1][4][5][6][7]

Olanzapine_Mechanism Precursor Nitro-Nitrile Intermediate (Benzophenone Analog) Reduced Amino-Nitrile (Transient) Precursor->Reduced Reduction (SnCl2/HCl or H2/Pd) Amidine Tricyclic Amidine HCl (4-amino-thienobenzodiazepine) Reduced->Amidine Intramolecular Cyclization (-H2O) TS Tetrahedral Transition State Amidine->TS + N-Methylpiperazine (Nucleophilic Attack) Olanzapine Olanzapine (Final API) TS->Olanzapine Elimination Ammonia NH3 (Gas) TS->Ammonia

Figure 1: Reaction cascade from the nitro-nitrile precursor to Olanzapine via the amidine intermediate.[1][3]

Experimental Protocol

Safety Warning
  • Olanzapine is a potent antipsychotic; handle all solids in a glovebox or isolator.

  • N-Methylpiperazine is corrosive and flammable.[1]

  • DMSO penetrates skin and can carry toxic contaminants into the bloodstream.

Materials & Reagents
ReagentRoleEquiv.Purity
4-amino-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine HClStarting Material (Amidine)1.0>98%
N-Methylpiperazine (NMP)Nucleophile / Base3.0 - 5.0>99%
Dimethyl Sulfoxide (DMSO)Co-Solvent4 VolAnhydrous
TolueneCo-Solvent4 VolACS Grade
WaterQuench10 VolHPLC Grade
Step-by-Step Procedure
1. Reactor Setup

Equip a 500 mL 3-neck round-bottom flask with:

  • Mechanical stirrer (Teflon paddle).

  • Reflux condenser fitted with a nitrogen inlet.

  • Temperature probe.[4][5][6]

  • Gas trap (scrubber) to neutralize evolved ammonia.

2. Charging and Reaction
  • Charge 10.0 g of the Amidine intermediate (HCl salt) into the flask.

  • Add 40 mL DMSO and 40 mL Toluene . Stir to form a slurry.

  • Add 30 mL N-Methylpiperazine via syringe. Note: Exothermic reaction may occur due to neutralization of the HCl salt.

  • Heat the mixture to 120°C ± 5°C .

  • Maintain reflux for 8–12 hours .

    • Checkpoint: Monitor reaction progress via HPLC. The reaction is complete when the Amidine precursor is <0.5%.

    • Observation: The mixture will turn from a suspension to a clear, dark orange/brown solution as the product forms and ammonia off-gasses.

3. Workup and Crystallization[7][8][9]
  • Cool the reaction mass to 50°C .

  • Distill off excess Toluene under reduced pressure (optional, to concentrate).

  • Slowly add 100 mL of cold water (5°C) to the reaction mass while stirring vigorously.

    • Mechanism:[1][4][5] Water acts as an anti-solvent, precipitating the free base Olanzapine.

  • Stir the resulting suspension at 0–5°C for 2 hours to maximize yield.

  • Filter the crude solid using a Buchner funnel.

  • Wash the cake with 20 mL water followed by 10 mL cold acetonitrile .

4. Purification (Recrystallization)[4][7][6]
  • Dissolve the crude wet cake in Acetonitrile (15 Vol) at reflux (80°C).

  • Treat with activated carbon (5% w/w) for 30 minutes to remove color bodies (oxidation products).

  • Filter hot through a Celite pad.

  • Cool filtrate slowly to room temperature, then to 0°C.

  • Filter the bright yellow crystals and dry under vacuum at 45°C for 12 hours.

Process Workflow Diagram

Workflow Start Start: Amidine HCl Salt Mix Solvent Charge: DMSO + Toluene + NMP Start->Mix Reflux Reaction: Reflux @ 120°C (10h) (-NH3 gas) Mix->Reflux Quench Quench: Add Cold Water (Anti-solvent) Reflux->Quench IPC: <0.5% SM Filter1 Filtration: Isolate Crude Solid Quench->Filter1 Recryst Purification: Recrystallize from Acetonitrile Filter1->Recryst Dry Drying: Vacuum Oven @ 45°C Recryst->Dry Final Final API: Olanzapine Form I/II Dry->Final

Figure 2: Operational workflow for the conversion of the amidine intermediate to Olanzapine.

Quality Control & Validation

Critical Quality Attributes (CQAs)

To ensure the protocol is self-validating, the following parameters must be met:

ParameterSpecificationMethod
Appearance Yellow crystalline powderVisual
Purity > 99.5%HPLC (C18, Phosphate Buffer/ACN)
Total Impurities < 0.5%HPLC
Dimer Impurity < 0.15%HPLC (Specific retention check)
Melting Point 192°C – 195°CDSC / Capillary
Impurity Profile

Common impurities arising from this mechanism include:

  • Desmethyl Olanzapine: Resulting from impurities in the N-methylpiperazine reagent.[6]

  • Olanzapine Dimer: Formed if the reaction temperature exceeds 140°C, causing condensation of two tricyclic cores.

  • Oxidation Products: Olanzapine is sensitive to air; the N-oxide forms if the crystallization is not performed under inert atmosphere.

References

  • Chakrabarti, J. K., et al. (1980). "10-Piperazinyl-4H-thieno[3,2-b][1,5]benzodiazepines as potential neuroleptics." Journal of Medicinal Chemistry, 23(8), 878–884. Link

  • Bunnell, C. A., et al. (1993). "Synthesis of Olanzapine." Eli Lilly and Company.[2] US Patent 5,229,382.[10][4][3][6][11] Link

  • Reutzel-Edens, S. M., et al. (2003). "Crystal Forms of the Olanzapine Intermediate 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (ROY)." Crystal Growth & Design, 3(6), 897–907. Link

  • Calligaro, D. O., et al. (1997).[12] "The synthesis and biological activity of some known and putative metabolites of the atypical antipsychotic agent olanzapine." Bioorganic & Medicinal Chemistry Letters, 7(1), 25-30.[12][4][6][8] Link

Sources

Application

Application Notes and Protocols for the Industrial Scale-Up of 3'-Cyano-2-(4-methylpiperazinomethyl) benzophenone

Executive Summary This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the industrial-scale synthesis, purification, and analysis of 3'-Cyano-2-(4-meth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the industrial-scale synthesis, purification, and analysis of 3'-Cyano-2-(4-methylpiperazinomethyl) benzophenone. As a key pharmaceutical intermediate, ensuring a robust, safe, and scalable manufacturing process is paramount. This guide moves beyond a simple recitation of steps, delving into the causality behind process decisions, integrating process safety from the ground up, and aligning all protocols with stringent Good Manufacturing Practices (GMP) required for active pharmaceutical ingredient (API) intermediates. The protocols herein are designed as self-validating systems, emphasizing in-process controls and final quality assurance to guarantee a consistent and high-purity product.

Chapter 1: Process Chemistry and Synthetic Route Selection

The industrial synthesis of a pharmaceutical intermediate demands a route that is not only high-yielding but also cost-effective, safe, and environmentally conscious. The selected synthetic pathway for 3'-Cyano-2-(4-methylpiperazinomethyl) benzophenone is a two-step process designed for scalability and control.

1.1 Proposed Synthetic Pathway

The synthesis is strategically divided into two main stages:

  • Stage 1: Friedel-Crafts Acylation & Radical Bromination to form the key intermediate, 2-(bromomethyl)-3'-cyanobenzophenone.

  • Stage 2: Nucleophilic Substitution with N-methylpiperazine to yield the final product.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Final Product Synthesis Toluene Toluene 3-Cyanobenzoyl_Chloride 3-Cyanobenzoyl_Chloride AlCl3 AlCl₃ Intermediate_1 2-Methyl-3'-cyanobenzophenone NBS NBS / AIBN Intermediate_2 2-(Bromomethyl)-3'-cyanobenzophenone N-Methylpiperazine N-Methylpiperazine Base K₂CO₃ Final_Product 3'-Cyano-2-(4-methylpiperazinomethyl) benzophenone

1.2 Stage 1 Protocol: Synthesis of 2-(Bromomethyl)-3'-cyanobenzophenone (Intermediate)

This stage involves two distinct chemical transformations carried out sequentially.

Part A: Friedel-Crafts Acylation

The synthesis begins with the Lewis acid-catalyzed acylation of toluene with 3-cyanobenzoyl chloride. Toluene is chosen as the starting material because its methyl group provides the handle for the subsequent bromination step and directs the acylation primarily to the ortho and para positions. While a mixture of isomers is formed, the ortho-acylated product (2-methyl-3'-cyanobenzophenone) is the desired precursor.

  • Causality: Aluminum chloride (AlCl₃) is a potent Lewis acid that complexes with the acyl chloride, generating a highly electrophilic acylium ion, which is necessary to overcome the aromaticity of the toluene ring.[1] The reaction is performed at low temperatures to control the exothermicity and minimize side reactions.[2]

Part B: Benzylic Radical Bromination

The methyl group of the intermediate is converted to a bromomethyl group via a free-radical chain reaction.[3] N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of bromine radicals, which favors selective benzylic bromination over competing reactions like addition to the aromatic ring.[4] A radical initiator such as benzoyl peroxide or AIBN is required to start the chain reaction.[5]

  • Causality: The benzylic C-H bonds are significantly weaker than other C-H bonds in the molecule, making them susceptible to abstraction by a bromine radical. The resulting benzylic radical is stabilized by resonance with the aromatic ring, making this position the most favorable site for halogenation.[4]

1.3 Stage 2 Protocol: Nucleophilic Substitution

The final step is a standard nucleophilic substitution reaction where the bromo-intermediate is reacted with N-methylpiperazine.[6]

  • Causality: The bromine atom is a good leaving group, and the nitrogen atom in N-methylpiperazine is a strong nucleophile. The reaction proceeds readily, often with a mild base like potassium carbonate to scavenge the HBr byproduct. The choice of solvent is critical for managing reaction kinetics and facilitating product isolation. Acetonitrile or isopropanol are suitable choices due to their polarity and appropriate boiling points for industrial reactors.

Chapter 2: Industrial Scale-Up: Process Engineering and Safety

Transitioning from a laboratory bench to a multi-hundred-liter reactor introduces significant challenges in mass transfer, heat management, and safety. A proactive approach to process hazard analysis is not optional but a core requirement.

2.1 Key Scale-Up Considerations
  • Heat Transfer: The Friedel-Crafts acylation is highly exothermic.[1] On a large scale, the surface-area-to-volume ratio decreases, making heat removal less efficient. The process must be designed with a robust reactor cooling system and controlled addition rates to prevent thermal runaways.

  • Mass Transfer (Mixing): Inadequate mixing can lead to localized "hot spots" and reduced yield. The choice of impeller type, agitation speed, and baffle design in the reactor is critical to ensure homogeneity.

  • Reagent Handling: Handling large quantities of aluminum chloride (water-reactive), N-bromosuccinimide (oxidizer), and N-methylpiperazine (corrosive, flammable liquid) requires specialized engineering controls.[2][7] This includes closed-system transfers, dedicated storage facilities, and appropriate personal protective equipment (PPE).[8]

  • Off-Gas Management: The Friedel-Crafts reaction generates HCl gas, and the substitution reaction can produce HBr. Industrial reactors must be equipped with scrubbers to neutralize these corrosive and toxic off-gases.

2.2 Process Hazard Analysis (PHA)

A systematic Process Hazard Analysis (PHA) must be conducted before any scale-up activity.[9] The goal is to identify potential failure scenarios and ensure that adequate controls are in place to mitigate risks.

PHA_Workflow Start Start PHA Define Define Process & Deviations (e.g., High Temp, Low Flow) Start->Define Identify Identify Hazards & Consequences (HAZOP/What-If Analysis) Define->Identify Assess Assess Existing Safeguards (e.g., Alarms, Relief Valves) Identify->Assess RiskMatrix Risk Acceptable? Assess->RiskMatrix Implement Implement New Safeguards (e.g., Interlocks, SOPs) RiskMatrix->Implement No End End PHA RiskMatrix->End Yes Document Document Findings & Actions in Batch Record & Safety Manuals Implement->Document Document->Define Re-evaluate

Safety Protocol for Bromination: The radical bromination step requires particular attention due to the reactivity of NBS and the potential for thermal runaway.[10]

  • Inert Atmosphere: The reactor must be purged with nitrogen to prevent side reactions and ensure a safe operating environment.

  • Controlled Addition: NBS should be added portion-wise or via a solids-dosing system at a rate that allows the reactor's cooling system to manage the exotherm.

  • Quenching: Upon completion, any unreacted NBS must be quenched, for example, with a sodium bisulfite solution, before workup.

  • Material Compatibility: Bromine-containing compounds are corrosive. All equipment, including reactors and transfer lines, must be made of compatible materials like glass-lined steel.[11]

Chapter 3: Downstream Processing and Purification

Achieving the high purity required for a pharmaceutical intermediate necessitates a well-designed purification strategy. For 3'-Cyano-2-(4-methylpiperazinomethyl) benzophenone, a combination of extractive workup and recrystallization is effective.

3.1 Purification Workflow

Purification_Workflow Start Crude Reaction Mixture (Post-Substitution) Quench Quench with Water Start->Quench Extraction Liquid-Liquid Extraction (e.g., Toluene/Water) Quench->Extraction Wash Aqueous Washes (e.g., Brine, NaHCO₃ soln.) Extraction->Wash SolventSwap Solvent Swap to Crystallization Solvent (e.g., Isopropanol/Heptane) Wash->SolventSwap Crystallization Cooling Crystallization with Seeding SolventSwap->Crystallization Isolation Filtration & Washing Crystallization->Isolation Drying Vacuum Drying Isolation->Drying End Pure, Dry Product Drying->End

3.2 Experimental Protocol: Purification
  • Quench and Extraction: The crude reaction mixture is quenched with water. The product is extracted into an organic solvent like toluene or methyl tert-butyl ether (MTBE).

  • Aqueous Washes: The organic layer is washed sequentially with a dilute acid solution to remove any unreacted N-methylpiperazine, followed by a sodium bicarbonate wash to remove acidic impurities, and finally with brine to reduce the water content.

  • Solvent Swap & Crystallization: The extraction solvent is distilled off and replaced with a suitable crystallization solvent system, such as isopropanol/heptane. The product is crystallized by controlled cooling.

    • Causality & Polymorphism: Benzophenone derivatives are known to exhibit polymorphism, where different crystal forms can have different physical properties (solubility, stability).[12] The crystallization conditions (solvent, cooling rate, agitation) must be precisely controlled and validated to ensure consistent formation of the desired polymorph. Seeding the solution with crystals of the desired form is a critical step in industrial crystallization.

  • Isolation and Drying: The crystalline product is isolated by filtration (e.g., using a Nutsche filter-dryer) and washed with a cold, non-solubilizing solvent (like heptane) to remove residual impurities. The final product is then dried under vacuum at a controlled temperature to meet residual solvent specifications.

Chapter 4: Quality Control and Analytical Protocols

Robust analytical methods are essential to confirm the identity, strength, quality, and purity of the final product, in line with GMP principles.[13]

Parameter Method Purpose Typical Acceptance Criteria
Identity FTIR / ¹H-NMR & ¹³C-NMRConfirms the chemical structure matches the reference standard.Spectrum conforms to reference standard.
Purity & Impurities HPLC-UVQuantifies the main component and detects/quantifies process-related impurities and degradation products.Purity ≥ 99.0%; Individual unspecified impurity ≤ 0.10%.
Molecular Weight Mass Spectrometry (MS)Confirms the molecular weight of the compound.Observed m/z matches theoretical value.
Water Content Karl Fischer TitrationMeasures the amount of water in the final product.≤ 0.5% w/w
Residual Solvents Headspace GC-FIDQuantifies residual solvents from the manufacturing process.Conforms to ICH Q3C limits.
Appearance Visual InspectionConfirms the physical state and color of the product.White to off-white crystalline solid.
4.1 Protocol: HPLC Purity Method
  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase, 5 µm, 4.6 x 250 mm (or equivalent).

  • Mobile Phase: Gradient elution using (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detector Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~25 mg of the sample and dissolve in 50 mL of diluent (e.g., 50:50 Acetonitrile/Water).

Chapter 5: Regulatory Compliance and Good Manufacturing Practices (GMP)

The manufacturing of pharmaceutical intermediates must adhere to current Good Manufacturing Practices (cGMP) to ensure product quality and patient safety.[13]

5.1 Core GMP Requirements
  • Documentation and Records: This is the cornerstone of GMP. "If it wasn't written down, it didn't happen."[14] All manufacturing activities must be documented in real-time. Key documents include:

    • Master Batch Records (MBR): A template document providing the complete manufacturing instructions for a specific product and batch size.[15]

    • Executed Batch Records (EBR): A copy of the MBR filled out during production, providing a complete history of the batch.[12]

    • Standard Operating Procedures (SOPs): Detailed, written instructions for performing routine operations (e.g., equipment cleaning, calibration, analytical testing).[16]

    • Logbooks: For all major equipment, detailing usage, cleaning, and maintenance.[14]

  • Quality Unit (QA/QC): An independent unit is responsible for approving all procedures, specifications, and batch records, as well as for the final release or rejection of the material.

  • Process Validation: The manufacturing process must be validated to demonstrate that it consistently produces a product meeting its predetermined specifications and quality attributes.

  • Change Control: Any changes to the process, equipment, or materials must be managed through a formal change control system to assess the impact on product quality.

References
  • Soqaka, A. A., Esterhuysen, C., & Lemmerer, A. (2018). Prevalent polymorphism in benzophenones. Acta Crystallographica Section C: Structural Chemistry, 74(4), 465-471. [Link]

  • Safety, B. (2024, June 7). Bromination safety. YouTube. [Link]

  • PDVD Consultancy. (2025, July 30). GMP Documentation Types Every Pharma Company Needs. [Link]

  • Gemoets, H. P. L., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2149. [Link]

  • Inspired Pharma Training. (2022, November 13). Documents required by EU GMP. [Link]

  • Wang, J., et al. (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development, 25(6), 1438–1444. [Link]

  • Unknown Author. (n.d.). Bromine Safety & Standard Operating Procedures. University of California, Santa Barbara. [Link]

  • Pharmaguideline. (2025, December 21). Components of Good Manufacturing Practices (GMP). [Link]

  • IntuitionLabs. (2025, June 3). Good Manufacturing Practice (GMP): Pharma Quality Assurance Guide. [Link]

  • Wikipedia contributors. (2023, December 27). N-Methylpiperazine. Wikipedia. [Link]

  • University of Wisconsin-Madison. (n.d.). 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. [Link]

  • ICL Group. (n.d.). BROMINE SAFETY HANDBOOK. [Link]

  • Scribd. (n.d.). Friedel-Crafts Acylation of Toluene. [Link]

  • Kumar, D., et al. (2018). One-Pot Synthesis of 2-(Het)aryl/alkyl-3-cyanobenzofurans from 2-(2-Bromoaryl). ACS Omega, 3(10), 14353–14361. [Link]

  • Unknown Author. (n.d.). Experiment 1: Friedel-Crafts Acylation. [Link]

  • Mondal, B. (2020, June 10). Friedel Crafts reaction/Acylation of toluene. YouTube. [Link]

  • ResearchGate. (n.d.). The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine. [Link]

  • Schmalzbauer, M., et al. (2020). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 22(12), 3956-3962. [Link]

  • Saltegra. (2026, February 3). Effective Process Hazard Analysis for Hazard Recognition. [Link]

  • Google Patents. (n.d.). A kind of synthetic method of 2- cyano-benzyl bromide and the like.
  • PrepChem.com. (n.d.). Synthesis of 3-bromomethyl-benzophenone. [Link]

  • Unknown Author. (n.d.). Organic Chemistry Radical Reactions. [Link]

  • Reddit. (2021, June 22). Synthesis question alpha cyano benzophenone. [Link]

  • Ashenhurst, J. (2013, November 25). What is Allylic Bromination? Master Organic Chemistry. [Link]

  • Google Patents. (n.d.).
  • Siniscalchi, T. (2020, June 14). Exercise 11.12 and 11.14 - Predict the Products of Radical Bromination. YouTube. [Link]

  • Gul, H. I., et al. (2016). Synthesis of some acrylophenones with N-methylpiperazine and evaluation of their cytotoxicities. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(1), 147-151. [Link]

  • Chen, J., et al. (2016). Regioselective three-component synthesis of 2,3-disubstituted quinolines via the enaminone modified Povarov reaction. Organic & Biomolecular Chemistry, 14(38), 9039-9046. [Link]

Sources

Method

Application Note: High-Resolution HPLC Profiling of Benzophenone Intermediates

Abstract & Strategic Context Benzophenone derivatives serve as critical building blocks in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs like Ketoprofen), anticonvulsants (Phenytoin), and UV-blocking age...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

Benzophenone derivatives serve as critical building blocks in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs like Ketoprofen), anticonvulsants (Phenytoin), and UV-blocking agents. In drug development, the ability to resolve the parent benzophenone from its hydroxylated and alkylated intermediates is a critical quality attribute (CQA).

This guide moves beyond generic "screening" protocols. It provides a targeted, logic-driven approach to separating Benzophenone (BP) , 4-Hydroxybenzophenone (4-OHBP) , and 2,4-Dihydroxybenzophenone (BP-1) . The challenge lies not in retention, but in peak shape symmetry and the resolution of structural isomers, which is heavily dictated by the ionization state of phenolic hydroxyl groups.

Physicochemical Framework (The "Why" Behind the Method)

To design a robust method, we must first understand the analytes.[1][2] The separation logic is governed by the interplay between hydrophobicity (LogP) and ionization potential (


).
AnalyteStructure TypeLogP (Hydrophobicity)

(Acidity)
Detection (

)
Benzophenone Neutral Ketone~3.2 (High)N/A (Neutral)254 nm
4-Hydroxybenzophenone Phenolic~3.07.7 - 8.1290 nm (Shifted)
2,4-Dihydroxybenzophenone Di-Phenolic~2.97.5 - 7.9290 nm
4-Methylbenzophenone Alkyl Ketone~3.8N/A254 nm

Critical Insight: While Benzophenone is neutral, its hydroxylated intermediates are weak acids. If the mobile phase pH is near the


 (pH 7-8), these intermediates will partially ionize, leading to peak splitting and severe tailing. Therefore, the mobile phase must be acidified (pH < 4.0) to suppress ionization, forcing all analytes into their neutral, hydrophobic state for sharp elution on C18 columns. 

Visualizing the Separation Logic

The following diagram illustrates the decision matrix for method development, ensuring a self-correcting workflow.

MethodDevLogic Start Start: Define Analyte Mix CheckPka Check pKa of Intermediates (Are phenols present?) Start->CheckPka SelectpH Set Mobile Phase pH (Target pH < pKa - 2) CheckPka->SelectpH Phenols detected SelectCol Select Stationary Phase (C18 vs. Phenyl-Hexyl) SelectpH->SelectCol RunScout Run Scouting Gradient (5% to 95% B) SelectCol->RunScout EvalRes Evaluate Resolution (Rs) RunScout->EvalRes Decision Rs > 2.0? EvalRes->Decision Finalize Validation (ICH Q2) Decision->Finalize Yes Optimize Optimize Selectivity Decision->Optimize No Optimize->SelectCol Switch to Phenyl-Hexyl (Pi-Pi Interaction)

Figure 1: Decision tree for optimizing benzophenone separation. Note the critical early step of pH adjustment based on phenolic functionality.

Experimental Protocols

Protocol A: The "Scout" Method (Generic Screening)

Use this to establish initial retention times and identify elution order.

  • Column: C18 Column (e.g., Agilent Zorbax Eclipse Plus or Waters BEH), 100 mm x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN).[3]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: Diode Array Detector (DAD). Extract chromatograms at 254 nm (universal) and 290 nm (selective for hydroxy-intermediates).

Gradient Table (Scout):

Time (min) % Phase B Event
0.0 10 Initial Hold
15.0 90 Linear Ramp
17.0 90 Wash
17.1 10 Re-equilibration

| 22.0 | 10 | Stop |

Protocol B: The Optimized "Process Control" Method

This method is optimized for resolution (


) and speed, suitable for QC release testing.

Rationale: Acetonitrile is preferred over Methanol here because the lower viscosity allows higher flow rates, and ACN suppresses the


-

interactions less than MeOH, often providing sharper peaks for aromatic ketones.
  • Column: Phenyl-Hexyl or C18 End-capped, 150 mm x 4.6 mm, 3.5 µm.

    • Why Phenyl-Hexyl? If you have structural isomers (e.g., 2-OHBP vs 4-OHBP), the Phenyl-Hexyl phase utilizes

      
      -
      
      
      
      stacking interactions to separate them based on electron density, often superior to C18 which separates solely on hydrophobicity.
  • Mobile Phase A: 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.

    • Why Buffer? Simple acid (0.1% FA) is good, but 10mM buffer provides ionic strength consistency, preventing retention time drift over hundreds of injections.

  • Mobile Phase B: Acetonitrile.[3][4][5]

  • Flow Rate: 1.2 mL/min.

  • Injection Volume: 5-10 µL.

Optimized Gradient:

Time (min) % Phase B Rationale
0.0 30 Start higher to elute polar di-hydroxy impurities quickly.
8.0 70 Shallow gradient to resolve mono-hydroxy isomers.
10.0 95 Wash highly lipophilic dimers/parents.

| 13.0 | 30 | Re-equilibration. |

Validation & System Suitability (Self-Validating Systems)

To ensure the method is "Self-Validating" (Trustworthiness), you must define a System Suitability Test (SST) mixture that brackets the performance limits.

SST Composition: Prepare a mix containing:

  • 4-Hydroxybenzophenone (0.1 mg/mL) - The "Critical Pair" Peak 1

  • Benzophenone (0.1 mg/mL) - The "Critical Pair" Peak 2

Acceptance Criteria (The "Go/No-Go" Gauge):

  • Resolution (

    
    ):  > 2.0 between 4-OHBP and Benzophenone.
    
  • Tailing Factor (

    
    ):  < 1.5 for 4-OHBP.
    
    • Note: If

      
      , your column has active silanols, or your pH is too high (insufficient suppression of the phenol).
      
  • Precision: %RSD of peak area < 0.5% (n=6 injections).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (4-OHBP) Silanol interaction or pH > pKa.Lower pH to 2.5; Use a "High Purity" or "Hybrid" (BEH/XBridge) silica column.
Split Peaks Sample solvent mismatch.Dissolve sample in Mobile Phase A:B (50:50) instead of 100% ACN.
Baseline Drift UV absorbance of Formic Acid at 254nm.Switch to Phosphoric Acid (0.1%) if MS detection is not required (Phosphoric is UV transparent).
Co-elution of Isomers Hydrophobicity is identical.Switch from C18 to Phenyl-Hexyl or Biphenyl phase to leverage steric/electronic selectivity.

References

  • International Conference on Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines, 2005. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 14347, 4-Hydroxybenzophenone." PubChem, 2024. [Link]

  • Agilent Technologies. "HPLC Method Development: Standard Practices and New Columns." Agilent Technical Library. [Link]

Sources

Application

Reagents used in the preparation of 3'-Cyano-2-(4-methylpiperazinomethyl) benzophenone

Application Note: Optimized Synthesis of 3'-Cyano-2-(4-methylpiperazinomethyl) benzophenone Executive Summary This technical guide details the reagents and protocols for the preparation of 3'-Cyano-2-(4-methylpiperazinom...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis of 3'-Cyano-2-(4-methylpiperazinomethyl) benzophenone

Executive Summary

This technical guide details the reagents and protocols for the preparation of 3'-Cyano-2-(4-methylpiperazinomethyl) benzophenone .[1] This molecule represents a critical scaffold in medicinal chemistry, sharing structural pharmacophores with atypical antipsychotics (e.g., Olanzapine analogs) and antihistamines. The synthesis hinges on the precise functionalization of the benzylic position of a deactivated benzophenone core.

This protocol focuses on a two-step late-stage functionalization strategy:

  • Regioselective Radical Bromination (Wohl-Ziegler reaction).[1]

  • Nucleophilic Substitution (

    
    ) with 
    
    
    
    -methylpiperazine.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the lability of the benzylic C-H bond at the 2-position. Direct amination is not feasible; thus, a halide leaving group is introduced first.

Pathway: 2-Methyl-3'-cyanobenzophenone


2-(Bromomethyl)-3'-cyanobenzophenone

Target Molecule

Figure 1: Retrosynthetic logic illustrating the conversion of the methyl-benzophenone core to the piperazinyl target.

Critical Reagents & Mechanistic Rationale

The selection of reagents is governed by the need to prevent side reactions, specifically ring bromination or bis-alkylation.

ReagentRoleMechanistic Justification
2-Methyl-3'-cyanobenzophenone Starting MaterialThe electron-withdrawing cyano group (3'-position) deactivates the B-ring, reducing the risk of electrophilic aromatic substitution (EAS) during bromination.[1]

-Bromosuccinimide (NBS)
Brominating AgentProvides a low, steady concentration of

via reaction with HBr. This favors radical substitution at the benzylic position over EAS on the aromatic ring [1].
AIBN (Azobisisobutyronitrile)Radical InitiatorThermally decomposes to generate cyanoisopropyl radicals, initiating the chain reaction. Preferred over benzoyl peroxide for cleaner workup.[1]
Chlorobenzene or

-Trifluorotoluene
Solvent (Step 1)Critical: Replaces toxic

.[1] These solvents are non-polar enough to support radical mechanisms but have higher boiling points, accelerating the reaction kinetics.

-Methylpiperazine
NucleophileThe secondary amine acts as the nucleophile.[1] The

-methyl group prevents cross-linking side reactions common with unsubstituted piperazine.[1]
Potassium Carbonate (

)
Base ScavengerNeutralizes the HBr generated during the substitution, driving the equilibrium forward. Anhydrous form is required to prevent hydrolysis of the nitrile.

Detailed Experimental Protocols

Step 1: Synthesis of 2-(Bromomethyl)-3'-cyanobenzophenone

Objective: Selective functionalization of the benzylic carbon.[1]

Safety Note: Benzylic bromides are potent lachrymators (tear gas agents). All operations must be performed in a functioning fume hood.

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and a nitrogen inlet.

  • Charging: Add 2-Methyl-3'-cyanobenzophenone (10.0 g, 45.2 mmol) and Chlorobenzene (100 mL).

  • Reagent Addition: Add NBS (8.85 g, 49.7 mmol, 1.1 equiv).

    • Tip: Recrystallize NBS from water prior to use if it appears yellow (degraded).

  • Initiation: Add AIBN (0.37 g, 2.26 mmol, 5 mol%).

  • Reaction: Heat the mixture to reflux (approx. 132°C) under nitrogen.

    • Observation: The reaction is complete when the dense NBS solid floats to the top and converts to lighter succinimide.

    • Monitoring: Check via TLC (Hexane/EtOAc 8:2) or HPLC after 4 hours.

  • Workup:

    • Cool to room temperature.[1][2]

    • Filter off the precipitated succinimide.

    • Concentrate the filtrate under reduced pressure.

    • Purification: The crude oil usually crystallizes upon standing. If not, recrystallize from heptane/isopropyl ether.

    • Target Yield: 85-90%.[1]

Step 2: Coupling with -Methylpiperazine

Objective: Formation of the C-N bond via


 reaction.[1]
  • Setup: 250 mL RBF with stir bar.

  • Solvent System: Dissolve the Bromomethyl intermediate (from Step 1, 10.0 g, 33.3 mmol) in Acetonitrile (ACN) (80 mL).

    • Why ACN? Polar aprotic solvent enhances the nucleophilicity of the amine.

  • Base Addition: Add anhydrous

    
      (9.2 g, 66.6 mmol, 2.0 equiv).
    
  • Nucleophile Addition: Add

    
    -Methylpiperazine  (4.0 g, 40.0 mmol, 1.2 equiv) dropwise over 10 minutes.
    
    • Exotherm Control: The reaction is slightly exothermic. If scaling up (>100g), use an ice bath during addition.

  • Reaction: Stir at room temperature for 2 hours, then warm to 50°C for 1 hour to ensure completion.

  • Workup & Isolation:

    • Filter the inorganic salts (

      
      , KBr).
      
    • Evaporate the ACN to obtain a viscous oil.

    • Dissolve the oil in Dichloromethane (DCM) and wash with water (

      
       mL) to remove excess piperazine.
      
    • Dry organic layer over

      
      .[1]
      
  • Salt Formation (Optional for Stability): The free base is an oil. To isolate as a stable solid, treat the DCM solution with 1.1 equiv of HCl in ether to precipitate the Dihydrochloride salt .

Process Visualization & Logic

Figure 2: Step-by-step process flow for the synthesis and purification.[1]

Quality Control & Troubleshooting

ParameterSpecification / ObservationTroubleshooting
HPLC Purity > 98.0% (Area)If <95%, check for unreacted bromide (Step 2 incomplete) or hydrolyzed alcohol impurity (wet solvent).[1]
1H NMR (CDCl3)

2.3 (s, 3H, N-Me)

3.5 (s, 2H, Benzylic)
If benzylic signal is split or shifted, suspect salt formation or incomplete reaction.
Appearance Yellowish viscous oil (Free base)White solid (HCl salt)Dark color indicates oxidation of the piperazine ring; ensure

atmosphere.
Impurity: Dimer Bis-alkylation of piperazineUse excess

-methylpiperazine (1.2 equiv) to prevent two benzylic groups attaching to one piperazine (rare with N-methyl variant but possible if demethylation occurs).[1]

References

  • Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[1] (Standard reference for benzylic bromination protocols).

  • Patel, J., et al. (2015). Synthesis and biological evaluation of piperazine derivatives as novel acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(10), 2122-2126.[1] (Protocol adaptation for piperazine coupling).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1] (Mechanistic grounding for

    
     vs elimination competition).
    

Sources

Method

Catalytic conditions for piperazinomethyl substitution on benzophenone

Application Note: Catalytic Protocols for the Piperazinomethylation of Benzophenone Scaffolds Part 1: Strategic Overview & Mechanistic Insight The introduction of a piperazine moiety onto a benzophenone scaffold is a cri...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Protocols for the Piperazinomethylation of Benzophenone Scaffolds

Part 1: Strategic Overview & Mechanistic Insight

The introduction of a piperazine moiety onto a benzophenone scaffold is a critical transformation in the synthesis of bifunctional UV stabilizers (combining UV absorption with radical scavenging) and pharmaceutical intermediates (e.g., antihistamines, antimicrobial agents).

The term "piperazinomethyl substitution" specifically refers to the installation of a methylene-bridged piperazine group (


).[1] This is distinct from direct arylation and is achieved primarily through two catalytic pathways:
  • The Mannich Reaction (Direct Aminomethylation):

    • Mechanism: Electrophilic Aromatic Substitution (

      
      ).[1]
      
    • Utility: Ideal for activated benzophenones (e.g., hydroxybenzophenones).[1]

    • Catalyst: Brønsted or Lewis Acids (

      
      , 
      
      
      
      ).[1]
    • Key Insight: The reaction relies on the formation of a reactive iminium ion from formaldehyde and piperazine, which attacks the electron-rich position ortho to the hydroxyl group.

  • Nucleophilic Substitution of Halomethyl Benzophenones:

    • Mechanism: Bimolecular Nucleophilic Substitution (

      
      ).[1]
      
    • Utility: Required when the benzophenone ring is deactivated or specific regiochemistry (e.g., para-substitution) is needed.[1]

    • Catalyst: Nucleophilic catalyst (Potassium Iodide,

      
      ).[1]
      

Part 2: Visualizing the Chemical Pathways

The following diagram illustrates the divergent pathways for accessing the target scaffold, highlighting the catalytic intervention points.

ReactionPathways Substrate_OH Hydroxybenzophenone (Activated Substrate) Product Piperazinomethyl-Benzophenone Target Scaffold Substrate_OH->Product Mannich Reaction (Ortho-Attack) Substrate_Cl Chloromethyl-Benzophenone (Pre-functionalized) Substrate_Cl->Product SN2 Substitution Formaldehyde Formaldehyde (HCHO) Iminium Iminium Ion Intermediate Formaldehyde->Iminium Condensation Piperazine Piperazine (Nucleophile) Piperazine->Iminium Piperazine->Product Iminium->Product Catalyst_Acid Catalyst: ZnCl2 or HCl (Lewis/Brønsted Acid) Catalyst_Acid->Iminium Activates Catalyst_KI Catalyst: KI (Finkelstein) Catalyst_KI->Product Accelerates (I- displacement)

Caption: Figure 1. Dual catalytic pathways for synthesizing piperazinomethyl-benzophenones. The Mannich route (blue) utilizes acid catalysis for in-situ electrophile generation, while the Substitution route (red) employs iodide catalysis to enhance leaving group ability.[1]

Part 3: Detailed Experimental Protocols

Protocol A: Lewis Acid-Catalyzed Mannich Reaction

Best for: Synthesizing UV stabilizers from 2,4-dihydroxybenzophenone.[1]

Scientific Rationale: While traditional protocols use


, Zinc Chloride (

)
is superior for this application.[1] It acts as a Lewis acid to coordinate with the carbonyl oxygen and the phenolic oxygen, stabilizing the transition state and improving regioselectivity for the ortho-position (3-position) while minimizing polymerization of formaldehyde.[1]

Reagents:

  • Substrate: 2,4-Dihydroxybenzophenone (10 mmol, 2.14 g)

  • Amine: Piperazine (anhydrous) (15 mmol, 1.29 g) – Used in excess to favor mono-substitution.[1]

  • Aldehyde Source: Paraformaldehyde (15 mmol eq., 0.45 g)[1]

  • Catalyst: Zinc Chloride (

    
    ) (1.0 mmol, 10 mol%)[1]
    
  • Solvent: Ethanol (Absolute, 30 mL)

Step-by-Step Methodology:

  • Catalyst Activation: In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve

    
     in 5 mL of ethanol.
    
  • Iminium Generation: Add the piperazine and paraformaldehyde to the flask. Stir at 60°C for 30 minutes.

    • Checkpoint: The solution should become clear as the paraformaldehyde depolymerizes and reacts with piperazine to form the reactive iminium/hemiaminal species.

  • Substrate Addition: Add 2,4-dihydroxybenzophenone to the mixture. Rinse sides with remaining ethanol (25 mL).[1]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 8–12 hours.

    • Monitoring: Monitor via TLC (Mobile phase: DCM/MeOH 9:1). Look for the disappearance of the benzophenone spot (

      
      ) and appearance of a lower 
      
      
      
      amine spot.
  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 100 mL of ice-cold water.

    • Adjust pH to ~10 using 10%

      
       to ensure the piperazine is in the free base form.
      
    • The product often precipitates as a solid. Filter, wash with cold water, and dry.

    • Alternative: If oil forms, extract with Dichloromethane (

      
       mL), dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Amine-functionalized silica is recommended to prevent streaking).[1]

Protocol B: Iodide-Catalyzed Nucleophilic Substitution

Best for: Attaching piperazine to non-activated rings via chloromethyl linkers.[1]

Scientific Rationale: The reaction of secondary amines with alkyl chlorides is often slow. Potassium Iodide (KI) acts as a nucleophilic catalyst.[1] It displaces the chloride to form a transient, highly reactive alkyl iodide (Finkelstein reaction in situ), which is then rapidly attacked by piperazine.

Reagents:

  • Substrate: 4-(Chloromethyl)benzophenone (10 mmol)

  • Amine: Piperazine (50 mmol) – Large excess (5 eq) is CRITICAL to prevent the formation of bis-benzophenone-piperazine (dimer).[1]

  • Catalyst: Potassium Iodide (KI) (1.0 mmol, 10 mol%)[1]

  • Base: Potassium Carbonate (

    
    ) (12 mmol) – Scavenges HCl.[1]
    
  • Solvent: Acetonitrile (ACN) or DMF (30 mL)

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL RBF, charge Piperazine (5 eq),

    
    , and KI. Add the solvent (ACN).[1]
    
  • Substrate Addition: Dissolve 4-(Chloromethyl)benzophenone in a minimal amount of solvent and add dropwise to the stirring amine mixture at Room Temperature (RT).

    • Why dropwise? High local concentration of amine vs. low concentration of alkyl halide favors mono-alkylation.[1]

  • Heating: Heat to 60°C (ACN) or 80°C (DMF) for 4–6 hours.

  • Workup:

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate to remove solvent and excess piperazine (piperazine sublimes/boils at high temp, but removal via vacuum distillation is preferred).

    • Resuspend residue in DCM and wash with water to remove traces of piperazine.

  • Validation: The product should show a distinct

    
     singlet in 
    
    
    
    NMR around
    
    
    3.5–3.7 ppm.

Part 4: Data Summary & Validation

Table 1: Comparison of Catalytic Systems

FeatureProtocol A (Mannich)Protocol B (Substitution)
Catalyst

(Lewis Acid)
KI (Nucleophile)
Substrate Req. Electron-rich Phenol (e.g., -OH)Halomethyl-functionalized
Atom Economy High (Water is byproduct)Lower (Salt waste generated)
Regioselectivity Ortho to -OH (Directed)Determined by leaving group pos.[1]
Key Risk Polymerization of HCHOBis-alkylation (Dimerization)

Self-Validating System (Troubleshooting):

  • Issue: Formation of Bis-Mannich base (substitution on both ortho positions).

    • Fix: Reduce Formaldehyde/Piperazine equivalents to 0.9 eq relative to substrate.

  • Issue: Product is an oil/sticky gum.

    • Fix: Convert to the hydrochloride salt. Dissolve free base in diethyl ether and bubble dry HCl gas. The salt will precipitate as a white, filterable solid.

  • Issue: Low conversion in Mannich reaction.

    • Fix: Switch solvent to n-Butanol (higher reflux temp: 117°C) or add a co-catalyst of 5 mol% HCl.[1]

Part 5: Safety & Compliance (MSDS Highlights)

  • Formaldehyde: Known carcinogen and sensitizer. Use in a fume hood. Quench excess with ammonium hydroxide.

  • Piperazine: Respiratory and skin sensitizer. Avoid dust inhalation.

  • Benzophenone Derivatives: Generally low toxicity but can be photo-active; store in amber vials.[1]

References

  • Mannich Reaction Mechanism & Applications

    • Title: "The Mannich Reaction: An Update"[2]

    • Source:Chemical Reviews
    • Link:[Link] (Canonical Reference for Mechanism)[1]

  • Synthesis of Piperazine-Benzophenone UV Stabilizers

    • Title: "Synthesis and characterization of a polymerizable benzophenone derivative and its application in styrenic polymers as UV-stabilizer"
    • Source:Polymer Degradation and Stability[3]

    • Link:[Link][1]

  • Catalytic Aminomethylation Protocols

    • Title: "Catalytic aminomethylation of aromatic compounds"[4]

    • Source:Journal of Molecular C
    • Link:[Link]

  • Pharmaceutical Piperazine Synthesis

    • Title: "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA"[1]

    • Source:Molecules[1][2][3][5][6][7][8][9][10][11]

    • Link:[Link][1]

Sources

Application

Application Note: Handling and Storage Protocols for Moisture-Sensitive Benzophenone Derivatives

Abstract Benzophenone derivatives, particularly Benzophenone Imine and the in-situ generated Sodium Benzophenone Ketyl , serve as critical reagents in pharmaceutical synthesis and solvent purification. However, their uti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Benzophenone derivatives, particularly Benzophenone Imine and the in-situ generated Sodium Benzophenone Ketyl , serve as critical reagents in pharmaceutical synthesis and solvent purification. However, their utility is frequently compromised by moisture-induced degradation. This Application Note provides a rigorous, field-validated framework for the storage, handling, and quality control of these sensitive compounds. By integrating Schlenk line methodologies with spectroscopic validation, researchers can ensure the integrity of these reagents, thereby stabilizing yield reproducibility in downstream applications such as Buchwald-Hartwig aminations.

Part 1: The Chemistry of Sensitivity

To handle these compounds effectively, one must understand the specific mechanisms driving their degradation. Moisture sensitivity in benzophenone derivatives is not a singular phenomenon; it manifests differently based on the electronic state of the molecule.

Benzophenone Imine: The Hydrolysis Trap

Benzophenone imine (


) is a standard ammonia equivalent. Its sensitivity arises from the polarized 

bond. Water acts as a nucleophile, attacking the electrophilic carbon. While this reaction is reversible, the equilibrium in an open system drives toward the formation of the thermodynamically stable ketone (Benzophenone) and ammonia gas, which escapes, making the degradation irreversible.
  • Degradation Marker: Appearance of white solid precipitate (Benzophenone) or a distinct ammonia odor.

  • Impact: Stoichiometric imbalance in cross-coupling reactions, leading to homocoupling side products.

Sodium Benzophenone Ketyl: The Radical Anion

Used primarily as a rigorous drying agent and indicator, the "ketyl" is a radical anion formed by the one-electron reduction of benzophenone by sodium metal. It is pyrophoric and hyper-sensitive to moisture.

  • Mechanism:

    
    .
    
  • Visual Indicator: The radical anion is deep blue/purple due to delocalization. Upon contact with water, the radical quenches, returning the solution to a colorless or yellow state.

Degradation Pathway Visualization

The following diagram illustrates the divergent degradation pathways for these two derivatives upon moisture exposure.

degradation_pathways Start Moisture Exposure (H2O) Imine Benzophenone Imine (Ph2C=NH) Start->Imine Nucleophilic Attack Ketyl Sodium Benzophenone Ketyl (Radical Anion) Start->Ketyl Radical Quenching Inter_Imine Tetrahedral Intermediate Imine->Inter_Imine Proton Transfer End_Ketyl Benzophenone + NaOH + H2 Ketyl->End_Ketyl Rapid e- Transfer End_Imine Benzophenone + NH3 (Gas) Inter_Imine->End_Imine Irreversible (Open System)

Figure 1: Divergent degradation mechanisms. Imine hydrolysis is driven by ammonia loss; Ketyl quenching is an instantaneous redox reaction.

Part 2: Storage Architecture

Proper storage is not passive; it is a defensive measure against atmospheric intrusion. The following protocol defines the "Chain of Dryness" required for long-term stability.

The Vessel Hierarchy

Standard glass vials with polyethylene caps are insufficient for storage exceeding 48 hours.

Storage TierVessel TypePermeability RatingRecommended Duration
Tier 1 (Critical) Flame-sealed ampouleZeroIndefinite
Tier 2 (High) J. Young Valve / Schlenk FlaskNegligible6–12 Months
Tier 3 (Standard) Sure/Seal™ Bottle (Septum)Low (if unpunctured)1–3 Months
Tier 4 (Risk) Scintillation Vial + ParafilmModerate< 48 Hours

Critical Note: Parafilm is not a moisture barrier. It is gas-permeable and should never be relied upon for hygroscopic reagents [1].

Environmental Controls[1]
  • Temperature: Store Benzophenone Imine at 2–8°C . Cold storage reduces the kinetic rate of hydrolysis if moisture ingress occurs.

  • Atmosphere: All stock containers must be backfilled with Argon (preferred over Nitrogen due to higher density) after every use.

  • Desiccants: Do not store solid desiccants (e.g.,

    
    ) inside the reagent bottle, as dust contamination can catalyze side reactions. Use secondary containment (desiccator) for the bottle itself.
    

Part 3: Handling Protocols

The majority of contamination occurs during transfer. The following "Positive Pressure" protocol ensures a self-validating sterile transfer.

Protocol A: Inert Atmosphere Transfer (Schlenk Line)

Objective: Transfer Benzophenone Imine from a stock bottle to a reaction vessel without atmospheric contact.

Equipment:

  • Schlenk line (Vacuum/Argon manifold).

  • Oven-dried glassware (

    
     for 4 hours).
    
  • Gas-tight syringe with a long stainless steel needle (deflected tip).

Step-by-Step Workflow:

  • Purge: Connect the stock bottle (via septum) and the receiving flask to the Schlenk line. Cycle vacuum/Argon (

    
    ) to remove ambient air.
    
  • Over-Pressure: Establish a positive pressure of Argon in the stock bottle. You should see the oil bubbler rate increase slightly.

  • Syringe Prep:

    • Insert the needle into the stock bottle septum.

    • Draw Argon into the syringe and expel it (

      
      ) to purge the barrel.
      
  • Draw: With the bottle under positive pressure, the plunger will naturally retract. Assist gently to draw the required volume.

  • Transfer: Withdraw the needle and immediately pierce the septum of the receiving flask (also under positive Argon flow).

  • Seal: Apply a layer of electrical tape or a copper wire seal over the puncture site of the stock bottle immediately.

Protocol B: The Ketyl Test (Solvent Validation)

Objective: Use Sodium Benzophenone Ketyl to validate solvent dryness before use in sensitive synthesis.

Method:

  • Add sodium wire (freshly pressed) and Benzophenone to the solvent (e.g., THF) under

    
    .[1][2]
    
  • Reflux for 1–2 hours.

  • Observation:

    • Deep Blue/Purple: Solvent is anhydrous (

      
      ).[3]
      
    • Green: Intermediate dryness.

    • Yellow/Colorless: Wet solvent.

  • Action: Only distill/collect solvent if the deep blue color persists. If yellow, add more sodium/benzophenone and continue reflux.

Visualization of Transfer Logic

transfer_protocol Start Start: Reagent Transfer Check_Atm Is Source under Inert Gas? Start->Check_Atm Check_Atm->Start No (Fix Line) Purge_Syringe Purge Syringe (3x Ar) Check_Atm->Purge_Syringe Yes Draw_Liq Draw Liquid (Positive Pressure Assist) Purge_Syringe->Draw_Liq Transfer Inject to Receiver (Counter-flow Ar) Draw_Liq->Transfer Seal Reseal Septum immediately Transfer->Seal End Process Complete Seal->End

Figure 2: The "Positive Pressure" workflow prevents vacuum-induced backflow of air during syringe transfer.

Part 4: Quality Control & Validation

Trust, but verify. Before committing a valuable intermediate to a reaction with Benzophenone Imine, perform a System Suitability Test (SST).

NMR Validation (Benzophenone Imine)

Take a


 aliquot in dry 

.
  • Target Signal:

    
     (
    
    
    
    ,
    
    
    ).
  • Contaminant Signal:

    
     (
    
    
    
    ,
    
    
    of Benzophenone).
  • Pass Criteria: Integration of

    
     peak is 
    
    
    
    relative to
    
    
    .
Visual Validation (Ketyl)

The color of the ketyl radical is a direct molecular sensor for moisture.

  • Pass: Solution is opaque dark blue/purple.

  • Fail: Solution is translucent or yellow.

References

  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh, Department of Chemistry. [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for solvent drying protocols).
  • Inoue, K., et al. (2018). Revisiting of Benzophenone Ketyl Still: Use of a Sodium Dispersion for the Preparation of Anhydrous Solvents. ACS Omega. [Link]

  • Chemistry Steps. (2020). Imine and Enamine Hydrolysis Mechanism. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Purity Synthesis of 3'-Cyano-2-(4-methylpiperazinomethyl) benzophenone

[1] Executive Summary & Chemical Context[2][3][4][5][6][7][8][9][10] This guide addresses the synthesis and purification of 3'-Cyano-2-(4-methylpiperazinomethyl) benzophenone , a critical pharmacophore sharing structural...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Context[2][3][4][5][6][7][8][9][10]

This guide addresses the synthesis and purification of 3'-Cyano-2-(4-methylpiperazinomethyl) benzophenone , a critical pharmacophore sharing structural homology with atypical antipsychotic intermediates (e.g., Olanzapine precursors).[1]

The synthesis typically proceeds via the nucleophilic substitution (


) of 2-(bromomethyl)-3'-cyanobenzophenone  with N-methylpiperazine .[1] While the reaction appears straightforward, the dual-nitrogen functionality of the piperazine and the sensitivity of the nitrile group create a specific impurity profile that requires rigorous control.
Core Reaction Scheme

[1]

Critical Impurity Profile (The "Why")

Understanding the mechanism of impurity formation is the only way to prevent it. Below is the breakdown of the three most persistent impurities in this synthesis.

Impurity A: The Quaternary Ammonium Salt (Over-Alkylation)
  • Structure: Bis-alkylated species where the product reacts with another equivalent of the starting bromide.

  • Cause: The product (a tertiary amine) is nucleophilic.[2] If the local concentration of the benzyl bromide is high relative to the N-methylpiperazine, the product competes for the alkyl halide.

  • Prevention: Maintain a high equivalent ratio of N-methylpiperazine (nucleophile) to bromide.[1] Reverse addition (adding bromide solution to the amine) is the gold standard here.

Impurity B: The Hydrolysis Product (Amide/Acid)
  • Structure: 3'-Carbamoyl-2-(4-methylpiperazinomethyl) benzophenone.[1]

  • Cause: The nitrile (-CN) group on the 3' position is susceptible to hydrolysis under acidic or basic conditions, especially at elevated temperatures.

  • Prevention: Strictly control water content (Karl Fischer < 0.1%) in solvents and avoid strong aqueous acid/base washes during workup.

Impurity C: The N-Oxide[1]
  • Structure: Oxidation of the piperazine nitrogen.

  • Cause: Exposure to atmospheric oxygen, particularly in the presence of light or trace metal ions.

  • Prevention: Perform all reactions and crystallizations under an inert atmosphere (Nitrogen/Argon).

Impurity Pathways Visualization

G Start 2-(bromomethyl)- 3'-cyanobenzophenone Product TARGET: 3'-Cyano-2-(4-methyl piperazinomethyl) benzophenone Start->Product + Reagent (SN2 Reaction) Reagent N-methylpiperazine Imp_Quat IMPURITY A: Quaternary Ammonium Salt (Over-alkylation) Product->Imp_Quat + Start (Excess Alkyl Halide) Imp_Hyd IMPURITY B: Amide/Acid (Nitrile Hydrolysis) Product->Imp_Hyd + H2O / H+ or OH- Imp_Ox IMPURITY C: N-Oxide (Oxidation) Product->Imp_Ox + O2 (Air)

Figure 1: Reaction pathways showing the primary synthesis route (Green) and the diversion points leading to critical impurities (Red/Yellow).

Troubleshooting Guide (Q&A)

Q1: I am seeing a persistent spot on TLC (


) that resists purification. What is it? 
  • Diagnosis: This is likely the Quaternary Ammonium Salt (Impurity A) . Being a salt, it is highly polar and sticks to the baseline.

  • Solution:

    • Process Change: Switch to Reverse Addition . Dissolve N-methylpiperazine (1.5 - 2.0 eq) in the solvent and slowly add the benzyl bromide solution dropwise. This ensures the amine is always in excess.

    • Remediation: Wash the organic layer with water/brine. The quaternary salt is water-soluble and will partition into the aqueous phase, while the target product (free base) remains in the organic phase.

Q2: My product yield is good, but the melting point is lower than reported, and IR shows a peak at 1680 cm⁻¹. Why?

  • Diagnosis: You have Nitrile Hydrolysis (Impurity B) . The 1680 cm⁻¹ peak corresponds to the Amide C=O stretch (distinct from the Benzophenone C=O).

  • Solution:

    • Check the water content of your solvent (Acetonitrile or Toluene). It must be anhydrous.

    • If you are using an acid scavenger like

      
      , ensure it is dry.
      
    • Critical: Do not heat the reaction above 60°C if water traces are suspected.

Q3: The reaction mixture turns dark brown/black overnight.

  • Diagnosis: Oxidation of the piperazine ring or polymerization of the benzyl bromide.

  • Solution: Degas all solvents with Nitrogen for 15 minutes prior to use. Add a radical inhibitor (e.g., BHT) in trace amounts if the starting bromide is unstable.

Optimized Experimental Protocol

This protocol is designed to minimize the specific impurities identified above.

Materials & Stoichiometry
ComponentRoleEquivalentsNotes
2-(bromomethyl)-3'-cyanobenzophenone Limiting Reagent1.0 eqDissolve in 5 volumes of solvent.[1]
N-Methylpiperazine Nucleophile2.2 eqExcess prevents quaternization.[1]
Potassium Carbonate (

)
Base1.5 eqAnhydrous; granular preferred.
Acetonitrile (ACN) Solvent10 VolumesWater content < 0.05%.
Step-by-Step Procedure
  • Preparation of Nucleophile Pool:

    • Charge a clean, dry reactor with Acetonitrile (ACN) and N-Methylpiperazine (2.2 eq).

    • Add

      
        (1.5 eq).
      
    • Cool the mixture to 0–5°C under a Nitrogen blanket.

  • Controlled Addition (Crucial for Impurity A Control):

    • Dissolve 2-(bromomethyl)-3'-cyanobenzophenone (1.0 eq) in ACN (5 volumes).

    • Add this solution to the reactor dropwise over 60–90 minutes.

    • Technical Note: Keeping the temperature low during addition suppresses side reactions.

  • Reaction Phase:

    • Allow the mixture to warm to Room Temperature (20–25°C).

    • Stir for 4–6 hours.

    • IPC (In-Process Control): Check TLC/HPLC. Target: Starting Material < 1.0%.

  • Workup (Crucial for Impurity B Control):

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure (keep bath < 45°C to prevent hydrolysis).

    • Redissolve residue in Ethyl Acetate .

    • Wash with Water (2x) to remove excess N-methylpiperazine and any quaternary salts.[1]

    • Dry over

      
       and concentrate.
      
  • Crystallization:

    • Recrystallize from Isopropanol (IPA) or Ethanol/Hexane .

    • Note: Avoid heating IPA to reflux for extended periods; dissolve at 60°C and cool slowly.

References & Authority

  • Nucleophilic Substitution Dynamics:

    • Mechanism of Benzylation: Anderson, N. G. (2012). Practical Process Research and Development. Academic Press. (Chapter 5: Aminations).

    • Quaternization Risks: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Section: Alkylation of Amines).[3]

  • Piperazine Chemistry in Drug Synthesis:

    • Olanzapine Analog Synthesis: Identifying the reactivity of N-methylpiperazine in benzophenone systems.

    • Source: (Semantic Scholar).

  • Nitrile Stability:

    • Hydrolysis Conditions: Patil, P., et al. "Hydrolysis of Nitriles to Amides." Current Organic Chemistry, 2011.

  • General Impurity Guidelines:

    • ICH Q3A(R2): Impurities in New Drug Substances.[4] Guidelines for reporting and control thresholds.

Disclaimer: This guide is for research purposes. All synthesis should be conducted in a fume hood with appropriate PPE. Verify local regulations regarding the handling of piperazine derivatives.

Sources

Optimization

Troubleshooting cyclization failures using 3'-Cyano-2-(4-methylpiperazinomethyl) benzophenone

The following Technical Support Guide is designed to address cyclization failures involving 3'-Cyano-2-(4-methylpiperazinomethyl) benzophenone . This molecule is a critical structural isomer and precursor often associate...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed to address cyclization failures involving 3'-Cyano-2-(4-methylpiperazinomethyl) benzophenone . This molecule is a critical structural isomer and precursor often associated with the synthesis of tetracyclic antidepressants (such as Setiptiline analogs) and is structurally related to the Mirtazapine intermediate pathway.

The guide assumes the user is attempting to form the tetracyclic core (e.g., a dibenzoazepine derivative) and is encountering stalled reactions, impurities, or isolation difficulties.

Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Ring Closure & Pre-Cyclization Workflows

Part 1: Diagnostic & Core Causality

Before adjusting parameters, verify your reaction pathway. The most common cause of "cyclization failure" with this specific nitrile-ketone scaffold is an incorrect oxidation state strategy.

Q1: Are you attempting to cyclize the 3'-cyano compound directly using strong acid (e.g., H₂SO₄ or PPA)?

Diagnosis: If YES , this is likely the root cause of your failure. Technical Insight: Direct acid-mediated cyclization of the 3'-cyano-2-(4-methylpiperazinomethyl) benzophenone is thermodynamically unfavorable for forming the standard tetracyclic antidepressant core.

  • Mechanistic Mismatch: The target tetracyclic structure (like Setiptiline or Mirtazapine) typically possesses a central ring formed via a benzylic alcohol or methylene bridge, not an amidine or amide linkage that would result from direct nitrile attack.

  • The "Cyano Trap": The nitrile group is an electron-withdrawing deactivator. In concentrated H₂SO₄, the nitrile hydrolyzes to the amide (–CONH₂) or acid (–COOH) rather than participating in the desired Friedel-Crafts-type ring closure.

  • Correct Workflow: The cyano group is a precursor. It must be hydrolyzed to the carboxylic acid and reduced to the hydroxymethyl (alcohol) before the final cyclization step.

Q2: My reaction mixture turns into a viscous, insoluble "gum" or "tar" upon adding acid.

Diagnosis: Piperazine Salt Agglomeration . Technical Insight: The 4-methylpiperazine moiety is highly basic. Upon addition of concentrated sulfuric acid (the standard cyclization medium), it instantaneously protonates, forming a bis-sulfate salt.

  • The Physics: These salts are often insoluble in the excess acid/organic solvent mixture, leading to the formation of a "gummy" phase boundary. This prevents the homogeneous mixing required for the dehydration/cyclization mechanism.

  • Solution: Use a co-solvent strategy (see Protocol A below) or a specific temperature ramp to maintain solubility.

Part 2: The Corrected Synthetic Pathway (Visualized)

To achieve the successful cyclization, you must follow the Hydrolysis-Reduction-Cyclization (HRC) pathway. Attempting to skip steps will result in side-products (amides) or recovered starting material.

G Start 3'-Cyano Precursor Step1 Hydrolysis (KOH/EtOH) Start->Step1 Reflux Step3 Cyclization (H2SO4) Start->Step3 DIRECT ROUTE (FAILURE) Inter1 Carboxylic Acid Step1->Inter1 Step2 Reduction (LiAlH4/Red-Al) Inter1->Step2 Hydride Transfer Inter2 Hydroxymethyl (Alcohol) Step2->Inter2 Inter2->Step3 Dehydration Final Tetracyclic Product Step3->Final Ring Closure

Caption: The mandatory HRC pathway. Direct cyclization (red dashed line) leads to failure due to incorrect oxidation state.

Part 3: Step-by-Step Troubleshooting Protocols

Protocol A: Solving the "Gummy" Agglomeration (Cyclization Step)

Use this protocol if you have successfully generated the alcohol intermediate but fail to cyclize it due to viscosity/mixing issues.

The Challenge: The piperazine salt precipitates in H₂SO₄, stopping the reaction. The Fix: THF Co-solvent Addition.

  • Preparation: Prepare a reactor with concentrated H₂SO₄ (10–20 equivalents relative to substrate). Cool to 0–5°C.

  • Dissolution (Critical): Dissolve your Hydroxymethyl intermediate in a minimum volume of Tetrahydrofuran (THF) .

    • Why: THF acts as a solubilizer that modulates the polarity of the acid mixture, preventing the piperazine salt from crashing out as a hard gum.

  • Addition: Slowly add the THF-substrate solution to the H₂SO₄ dropwise. Maintain temperature <20°C.

  • Reaction: Allow to warm to Room Temperature (RT) or heat to 40–50°C (compound dependent).

    • Monitoring: Check for the disappearance of the alcohol peak (HPLC).

  • Quench: Pour onto crushed ice. Basify carefully with NaOH to pH >12 (to free the piperazine base). Extract with Toluene or DCM.

Protocol B: Troubleshooting Nitrile Hydrolysis

Use this if you are stuck at the starting material (3'-Cyano) and cannot convert it to the acid.

The Challenge: The benzophenone ketone and the steric bulk of the piperazine group can deactivate the nitrile or make it resistant to hydrolysis. The Fix: High-Temperature Glycol Hydrolysis.

  • Reagents: Use KOH (5–8 eq) in Ethylene Glycol instead of Ethanol/Water.

    • Why: Ethanol reflux (~78°C) is often insufficient for sterically hindered nitriles. Ethylene glycol allows heating to 130–150°C.

  • Procedure: Heat the mixture to 140°C for 6–12 hours.

  • Workup: Dilute with water. The piperazine moiety makes the molecule amphoteric. You must adjust pH to ~5–6 to precipitate the amino-acid zwitterion, or extract the potassium salt if soluble.

Part 4: Quantitative Data & Specifications

Table 1: Critical Process Parameters (CPP) for Cyclization

ParameterSpecificationImpact of Deviation
H₂SO₄ Concentration 95–98% (Conc.)<90% leads to incomplete dehydration; reaction stalls at alcohol.
Temperature 30°C – 50°C>60°C causes sulfonation of the aromatic ring (dark impurities).
Time 2 – 6 HoursProlonged exposure degrades the piperazine ring (oxidation).
Stoichiometry 10:1 to 20:1 (Acid:Substrate)Insufficient acid leads to "gummy" salt formation and poor mixing.
Atmosphere Nitrogen/ArgonOxygen can cause N-oxide formation on the piperazine methyl group.

Part 5: FAQ - Specific Failure Modes

Q: I see a new impurity at RRT 0.85 that resists purification. What is it? A: This is likely the N-Oxide impurity.

  • Cause: The 4-methylpiperazine nitrogen is susceptible to oxidation if the reaction or workup is done without inert gas protection, or if peroxides are present in the THF co-solvent.

  • Validation: Perform LC-MS. The mass will be M+16.

  • Remedy: Use peroxide-free THF and sparge all solvents with Nitrogen.

Q: Can I use Polyphosphoric Acid (PPA) instead of Sulfuric Acid? A: Yes, but with caveats.

  • PPA is more viscous and makes the "agglomeration" issue worse. It requires higher temperatures (80–100°C) to stir effectively.

  • Benefit: PPA is milder on the aromatic rings (less sulfonation byproducts).

  • Recommendation: Only switch to PPA if you observe significant sulfonation (M+80 mass peaks) in H₂SO₄.

Q: My yield is low (<40%) because the product stays in the aqueous phase during workup. A: This is a pH control issue.

  • The product has a tertiary amine (piperazine). At neutral or acidic pH, it is water-soluble.

  • Protocol: You must basify the aqueous quench to pH 12–14 using 50% NaOH. Ensure the mixture is cool (<20°C) during basification to prevent hydrolysis of the amide (if present) or degradation. Extract with Dichloromethane (DCM) , as Toluene may not be polar enough for the free base.

References

  • Synthesis of Mirtazapine Intermediates (Hydrolysis & Cyclization Context)

    • Title: Process for the manufacture of Mirtazapine.[1][2]

    • Source: P
    • Relevance: details the hydrolysis of the cyano-piperazine intermediate and subsequent cycliz
    • URL
  • Acid-Mediated Cyclization Mechanisms

    • Title: Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutyronitrile.[3]

    • Source: Heterocycles (via Clockss), 2003.
    • Relevance: Discusses the activation of nitriles vs. ketones in acidic media, supporting the "Cyano Trap" diagnosis.
    • URL:[Link]

  • Title: Synthetic method of mirtazapine (Patent CN103509020A).

Sources

Troubleshooting

Technical Support Center: Benzophenone Intermediate Stability &amp; Analysis

Topic: Identification of Degradation Products in Benzophenone Intermediates Audience: Senior Researchers, Analytical Chemists, and Drug Development Scientists Introduction: The Stability Paradox Benzophenone and its deri...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identification of Degradation Products in Benzophenone Intermediates Audience: Senior Researchers, Analytical Chemists, and Drug Development Scientists

Introduction: The Stability Paradox

Benzophenone and its derivatives act as "chemical chameleons." While thermally robust (often stable >200°C), they are chemically designed to be photo-active. In drug development, this creates a specific troubleshooting profile: process impurities are usually synthetic, but stability failures are almost exclusively photochemical.

This guide moves beyond standard pharmacopeial testing to address the specific mechanistic failures of the benzophenone scaffold during intermediate storage and analysis.

Module 1: Photodegradation & The "Pink/Yellow" Shift

The Issue: Samples containing benzophenone intermediates turn slightly yellow or pink upon standing in solution, often accompanied by the appearance of a late-eluting peak in HPLC.

The Mechanism (Causality): Benzophenone is a Type II photoinitiator. Upon UV exposure (even ambient lab light), it undergoes an


 transition to a singlet state, rapidly crossing to a reactive triplet state (

).

If the solvent is a hydrogen donor (e.g., Methanol, Isopropanol, THF), the triplet benzophenone abstracts a hydrogen atom, forming a diphenylketyl radical .

  • Color Shift: These radicals are often colored (pink/blue transients), which oxidize to yellow species.

  • Dimerization: Two ketyl radicals combine to form Benzpinacol (1,1,2,2-tetraphenylethane-1,2-diol).[1]

Visualizing the Pathway

Photodegradation BP Benzophenone (Ground State) BP_Star ^3BP* (Triplet State) BP->BP_Star UV (300-360nm) Radical Diphenylketyl Radical BP_Star->Radical H-Abstraction Solvent H-Donor Solvent (MeOH/IPA) Solvent->Radical Benzpinacol Benzpinacol (Major Degradant) Radical->Benzpinacol Dimerization (Major Path) Benzhydrol Benzhydrol (Minor Product) Radical->Benzhydrol Disproportionation (Minor Path)

Figure 1: The primary photochemical pathway of benzophenone in protic solvents leading to Benzpinacol.

Troubleshooting Protocol: Confirming Photolysis

Do not assume thermal instability. Perform this actinometric check:

  • Prepare: Two vials of the sample in the intended solvent (1 mg/mL).

  • Control: Wrap one vial completely in aluminum foil (Dark Control).

  • Stress: Expose the second vial to ambient window light or a UV source (ICH Q1B Option 2) for 4 hours.

  • Analyze: If the "Dark" vial is clean but the "Light" vial shows a peak at RRT ~1.2-1.5 (vs Benzophenone), you have Benzpinacol .

Module 2: Analytical Artifacts (The "Ghost" Peak)

The Issue: You detect a degradation product in HPLC-UV, but when you run GC-MS or high-temperature LC-MS, the peak disappears or the mass spectrum looks exactly like the parent Benzophenone.

The Mechanism: Benzpinacol is thermally unstable.

  • In GC-MS: The high inlet temperature (>200°C) cleaves the central C-C bond of benzpinacol, reverting it back to Benzophenone and Benzhydrol before it reaches the detector. You will see a quantitative increase in the parent peak, masking the impurity.

  • In LC-MS (APC/ESI): High source temperatures can induce in-source fragmentation (ISF), showing the parent ion (

    
     183) instead of the dimer (
    
    
    
    366).
Diagnostic Table: Differentiating Degradants
FeatureBenzophenone (Parent)Benzhydrol (Reductant)Benzpinacol (Photodegradant)
Molecular Weight 182.22 Da184.24 Da366.46 Da
Key Ion (ESI+) 183

167

367

(Rare) / 183 (Fragment)
UV Max ~252 nm~210 nm (Weak)~252 nm (Similar to parent)
Retention (RP-LC) Reference (1.0)Early Eluting (RRT < 1.0)Late Eluting (RRT > 1.2)
GC Stability StableStableUnstable (Decomposes)
Recommended LC-MS Parameters

To successfully identify the dimer without thermal cleavage, use Soft Ionization settings:

  • Source: ESI Positive (APCI is too harsh for the dimer bond).

  • Source Temp: < 250°C (Critical).[2][3]

  • Cone Voltage: Low (15-20 V).

  • Mobile Phase: ACN/Water + 5mM Ammonium Formate (Avoid TFA; acidic pH promotes cleavage).

Module 3: Structural Elucidation Workflow

The Issue: Unknown peaks appearing in stability samples that do not match standard oxidation profiles.

The Solution: Benzophenone derivatives rarely undergo hydrolysis. If the ring is substituted, look for N-oxide formation (if amines are present) or Ring Hydroxylation (if OH groups are present).

Decision Tree for Unknown Identification

ID_Workflow Start Unknown Impurity Detected Check_UV Check UV Spectrum (DAD) Start->Check_UV Is_UV_Same UV Similar to Parent? Check_UV->Is_UV_Same Path_Photo Suspect Dimer (Benzpinacol) Is_UV_Same->Path_Photo Yes Path_Redox Suspect Redox Product Is_UV_Same->Path_Redox No (Shifted) Exp_LCMS Run LC-MS (Low Temp ESI) Path_Photo->Exp_LCMS Path_Redox->Exp_LCMS Mass_Check Mass Shift? Exp_LCMS->Mass_Check Result_Dimer 2M+2 (366 Da) Benzpinacol Mass_Check->Result_Dimer Double Mass Result_Red M+2 (184 Da) Benzhydrol Mass_Check->Result_Red +2 Da Result_Ox M+16 (N-Oxide/Hydroxyl) Mass_Check->Result_Ox +16 Da

Figure 2: Logical workflow for classifying benzophenone impurities based on UV and Mass Spectral data.

Frequently Asked Questions (FAQs)

Q: Can I use Methanol as a diluent for my benzophenone standards? A: Avoid if possible. Methanol is an excellent H-donor. If your autosampler is not amber-protected, the UV from the lab lights can induce degradation inside the vial before injection, leading to false "impurity" results. Use Acetonitrile (poor H-donor) or amber glassware strictly.

Q: Why does my degradation peak split into two peaks in HPLC? A: Benzpinacol has two chiral centers, leading to diastereomers (


 and 

forms). On high-resolution C18 columns, these diastereomers often separate into two distinct peaks with identical mass spectra.

Q: How do I prevent this during synthesis scale-up? A:

  • Exclude Light: Use yellow lights in the production suite.

  • Solvent Choice: If possible, avoid isopropanol or ethanol in the final crystallization steps if the product will be exposed to light.

  • Inert Atmosphere: Oxygen quenches the triplet state (preventing dimerization) but generates singlet oxygen (oxidation risk). Nitrogen purging increases the risk of benzpinacol formation if light is present. Light exclusion is the only robust control.

References

  • ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.[4][5][6] International Council for Harmonisation.[7][8] Link

  • Bachmann, W. E. (1934).[9] Benzopinacol.[1][3][9][10][11][12] Organic Syntheses, 14,[9] 8. (Describes the standard photochemical synthesis mechanism). Link

  • Soto-Vázquez, L., et al. (2019). Catalytic use of TiO2 nanowires in the photodegradation of Benzophenone-4.[11] Journal of Environmental Management.[11] (Details the kinetics of benzophenone reduction). Link

  • Barreiro, J. C., et al. (2022).[2] An LC-MS/MS method for quantitation of methylparaben, benzophenone, and pharmaceutical compounds.[2] Frontiers in Analytical Science. (Provides validated LC-MS conditions). Link

Sources

Optimization

Technical Support Center: Optimizing Solvent Selection for Benzophenone Derivative Extraction

Welcome to the technical support center for the extraction of benzophenone derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the extraction of benzophenone derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the extraction process. Here, we move beyond simple protocols to explain the underlying principles that govern solvent selection, enabling you to troubleshoot effectively and optimize your extraction workflows.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions our application scientists receive regarding the extraction of benzophenone and its derivatives.

Q1: What is the first principle I should consider when selecting an extraction solvent for my benzophenone derivative?

The foundational principle is "like dissolves like."[1] This means you should select a solvent with a polarity similar to that of your target benzophenone derivative. Benzophenone itself is a relatively non-polar molecule, soluble in many organic solvents but practically insoluble in water.[2][3][4] However, the polarity of its derivatives can vary significantly based on the functional groups present. For instance, hydroxylated benzophenones will be more polar than the parent compound.

A good starting point is to consider the polarity index of common solvents. The polarity index is a relative measure of a solvent's polarity, with water having a high value (around 10.2) and non-polar solvents like hexane having a low value (0.1).[5][6][7]

Q2: How can I more scientifically predict the best solvent instead of relying on trial and error?

For a more predictive and systematic approach, we highly recommend using Hansen Solubility Parameters (HSP) .[8][9] HSP theory is an extension of the "like dissolves like" principle, breaking down the total cohesive energy of a substance into three components:

  • δD (Dispersion forces): Energy from nonpolar, van der Waals interactions.

  • δP (Polar forces): Energy from dipolar intermolecular forces.

  • δH (Hydrogen bonding forces): Energy from hydrogen bonds.

Every molecule, including your target derivative and potential solvents, has a unique set of these three parameters. A solvent is likely to be effective if its HSP values are close to those of the solute.[9][10][11] The "distance" (Ra) between the HSP of a solvent and a solute in the three-dimensional Hansen space can be calculated. A smaller distance indicates a higher likelihood of dissolution.

Q3: My benzophenone derivative is in an aqueous matrix. What is the best initial extraction strategy?

For extracting benzophenone derivatives from an aqueous solution, Liquid-Liquid Extraction (LLE) is a classic and effective technique.[12][13] You will need a water-immiscible organic solvent that has a high affinity for your target compound.

Key considerations for LLE:

  • Solvent Choice: Solvents like ethyl acetate, dichloromethane, and diethyl ether are commonly used.[14][15] A study on benzophenone extraction from paper found that 95% ethanol gave the highest yield, although ethanol is miscible with water, suggesting a solid-liquid extraction context.[16] For LLE, immiscibility is key.

  • Partition Coefficient (Kow): The octanol-water partition coefficient (log Kow) can be a useful indicator. Benzophenone has a log Kow of 3.18, indicating a strong preference for the organic phase.[3]

  • pH Adjustment: The solubility of some benzophenone derivatives can be pH-dependent, especially those with acidic or basic functional groups.[2] Adjusting the pH of the aqueous phase can suppress the ionization of your target molecule, making it less polar and more readily extracted into the organic phase.[13]

Q4: I am working with a complex solid matrix (e.g., plant material, food sample). What extraction methods are recommended?

For solid matrices, Solid-Liquid Extraction (SLE) is the primary step. This can be enhanced by several techniques:

  • Ultrasonic Extraction: Using an ultrasonic bath can increase the extraction efficiency by disrupting cell walls and enhancing solvent penetration.[16]

  • Soxhlet Extraction: This is a continuous extraction method that can be very efficient but may not be suitable for thermally labile compounds.

  • Pressurized Liquid Extraction (PLE): This technique uses elevated temperatures and pressures to increase extraction efficiency and can be faster than traditional methods.[17]

Following the initial extraction, a cleanup step using Solid-Phase Extraction (SPE) is often necessary to remove interfering substances.[12][18][19] SPE cartridges with different sorbents (e.g., C18, HLB) can be used to selectively retain and then elute the benzophenone derivatives.[12][17]

Q5: Are there "greener" or more modern alternatives to traditional LLE?

Yes, several microextraction techniques have been developed that are more environmentally friendly and require smaller sample and solvent volumes:

  • Solid-Phase Microextraction (SPME): This technique uses a fiber coated with a stationary phase to extract analytes from a sample.[20][21]

  • Dispersive Liquid-Liquid Microextraction (DLLME): This method involves injecting a mixture of an extraction solvent and a disperser solvent into the aqueous sample, forming a cloudy solution. The fine droplets of the extraction solvent provide a large surface area for rapid extraction.[22]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, widely used in pesticide residue analysis, involves an initial extraction with a solvent like acetonitrile followed by a dispersive SPE cleanup step.[18][19]

Q6: How do salts affect my extraction efficiency?

The addition of salt to an aqueous phase, often called "salting out," can significantly improve the extraction of organic compounds into an immiscible organic solvent. This phenomenon is explained by the Hofmeister series , which ranks ions based on their ability to structure or destructure water.[23][24][25]

  • Kosmotropes (Order-makers): Ions like SO₄²⁻ and Cl⁻ are kosmotropes. They increase the ordering of water molecules, which in turn decreases the solubility of nonpolar compounds in the aqueous phase, driving them into the organic solvent.[24][25][26]

  • Chaotropes (Disorder-makers): Ions like I⁻ and SCN⁻ are chaotropes. They disrupt the hydrogen-bonding network of water, which can sometimes increase the solubility of organic compounds in water.[23][24][26]

For improving the extraction of relatively nonpolar benzophenone derivatives from water, adding a kosmotropic salt like sodium chloride is generally beneficial.[27][28]

Part 2: Troubleshooting Guides

This section provides systematic approaches to resolving common issues encountered during the extraction of benzophenone derivatives.

Guide 1: Low Extraction Yield

Problem: The final yield of your target benzophenone derivative is consistently lower than expected.

Diagnostic Workflow

Caption: Troubleshooting workflow for low extraction yield.

Detailed Corrective Actions
  • Re-evaluate Solvent Choice: If your derivative is highly substituted with polar groups (e.g., -OH, -COOH), a non-polar solvent like hexane will be ineffective. Consult the solvent polarity table below and choose a solvent with a polarity index that better matches your target. For a more rigorous approach, calculate the Hansen Solubility Parameters for your derivative and screen for solvents with the closest HSP values.[8][9][10]

  • Optimize Extraction Technique:

    • LLE: Ensure vigorous mixing to maximize the interfacial surface area between the two phases. Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume.[13]

    • SLE: For solid matrices, increase the extraction time or consider using heat or sonication, provided your compound is stable under these conditions.[16]

  • Adjust pH: For derivatives with acidic or basic moieties, adjusting the pH of the aqueous phase can dramatically improve partitioning into the organic layer. For an acidic derivative, lower the pH to well below its pKa. For a basic derivative, raise the pH to well above the pKa of its conjugate acid.[13]

  • Incorporate Salting Out: Add a neutral, kosmotropic salt like NaCl or Na₂SO₄ to the aqueous phase.[28][29] This increases the polarity of the aqueous phase and reduces the solubility of your organic compound, forcing it into the organic solvent.

Guide 2: Impure Extract / Co-extraction of Contaminants

Problem: The final extract contains significant amounts of impurities, complicating downstream analysis or purification.

Diagnostic Workflow

Caption: Troubleshooting workflow for impure extracts.

Detailed Corrective Actions
  • Increase Solvent Selectivity: A very strong, non-selective solvent might dissolve your target compound well, but it will also dissolve many impurities. Try a solvent that is a "poorer" but more selective solvent for your target. Using solvent mixtures can also fine-tune polarity and selectivity.

  • Aqueous Washes: After extracting your compound into an organic solvent, wash the organic phase to remove water-soluble impurities.

    • Acid Wash (e.g., dilute HCl): Removes basic impurities.

    • Base Wash (e.g., dilute NaHCO₃): Removes acidic impurities.

    • Brine Wash (saturated NaCl solution): Removes residual water and some polar impurities.[13]

  • Implement Solid-Phase Extraction (SPE): This is a powerful cleanup technique.[12][30]

    • Choose the Right Sorbent: For nonpolar to moderately polar benzophenone derivatives, a reverse-phase sorbent like C18 is a good choice. For more polar derivatives, a hydrophilic-lipophilic balanced (HLB) polymer might be more effective.[12][17]

    • Optimize the Method: Systematically optimize the conditioning, loading, washing, and elution steps. A weak wash solvent can remove impurities without eluting your target compound, while a stronger elution solvent will then recover your purified derivative.

  • Crystallization: If you have a crude solid, crystallization can be an excellent purification step. The choice of crystallization solvent is critical; you need a solvent in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[27][28]

Part 3: Data & Protocols

Data Presentation

Table 1: Properties of Common Solvents for Benzophenone Derivative Extraction

SolventPolarity Index (P')Boiling Point (°C)Density (g/mL)Hazards
n-Hexane0.1690.655Flammable, Neurotoxin
Toluene2.41110.867Flammable, Toxic
Diethyl Ether2.8350.713Extremely Flammable
Dichloromethane3.1401.326Suspected Carcinogen
Ethyl Acetate4.4770.902Flammable, Irritant
Acetone5.1560.784Flammable
Methanol5.1650.792Flammable, Toxic
Acetonitrile5.8820.786Flammable, Toxic
Water10.21000.998Non-hazardous

Data compiled from various sources.[5][7][14][15][31][32]

Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction (LLE) of a Hydroxylated Benzophenone from an Aqueous Solution
  • Preparation: In a separatory funnel, add 100 mL of the aqueous sample containing the hydroxylated benzophenone derivative.

  • pH Adjustment: Add 1 M HCl dropwise to the separatory funnel until the pH of the aqueous solution is ~2. This ensures any phenolic hydroxyl groups are protonated, reducing the compound's water solubility.

  • Solvent Addition: Add 50 mL of ethyl acetate to the separatory funnel.

  • Extraction: Stopper the funnel, invert, and open the stopcock to vent pressure. Close the stopcock and shake vigorously for 1-2 minutes, venting periodically.

  • Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate.

  • Collection: Drain the lower aqueous layer. Pour the upper organic layer (ethyl acetate) out through the top of the funnel into a clean flask.

  • Repeat Extraction: Return the aqueous layer to the separatory funnel and repeat the extraction (steps 3-6) two more times with fresh 50 mL portions of ethyl acetate.

  • Combine & Dry: Combine all organic extracts. Add anhydrous sodium sulfate or magnesium sulfate to remove residual water.

  • Concentration: Filter the dried organic phase and evaporate the solvent under reduced pressure to obtain the crude extract.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup of a Benzophenone Derivative from a Crude Plant Extract

This protocol assumes the crude extract has been obtained via SLE using a solvent like methanol or ethanol and then reconstituted in a weak solvent for loading.

  • Cartridge Selection: Choose a C18 SPE cartridge (e.g., 500 mg sorbent mass).

  • Conditioning: Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it. Do not let the sorbent bed go dry.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a weak solvent (e.g., 10% methanol in water). Load the sample onto the cartridge at a slow flow rate (~1 mL/min).

  • Washing: Pass 5 mL of a wash solvent (e.g., 20% methanol in water) through the cartridge to elute polar impurities. This step may require optimization.

  • Elution: Elute the target benzophenone derivative by passing 5 mL of a stronger solvent (e.g., 90% methanol or acetonitrile) through the cartridge.

  • Collection: Collect the eluate. This fraction contains the purified compound.

  • Final Step: Evaporate the solvent from the eluate to obtain the purified benzophenone derivative.

References

  • Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignific
  • Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. (2022). Pharmaceutical Sciences.
  • Hansen Solubility Parameter System. (n.d.).
  • HSP for Beginners. (n.d.). Hansen Solubility Parameters.
  • Purification and characterization of four benzophenone derivatives from Mangifera indica L. leaves and their antioxidant, immunosuppressive and α-glucosidase inhibitory activities. (n.d.). FAO AGRIS.
  • A Brief Review of Chaotropic vs. Kosmotropic Salts on the Degree of Saturation of Membrane Fatty Acids. (n.d.). NASA Technical Reports Server.
  • Sample Preparation for Benzophenone Detection. (2023). Encyclopedia.pub.
  • Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. (2022). MDPI.
  • Hansen solubility parameter. (n.d.). Wikipedia.
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  • Solid-phase microextraction of benzophenones coupled with gas chrom
  • BENZOPHENONE. (n.d.).
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  • Deciphering the effects of kosmotrope and chaotrope salts during aqueous two phase extraction (ATPE) of polyphenolic compounds and glycoalkaloids from the leaves of a nutraceutical plant, Solanum retroflexum, with the aid of UPLC-QTOF-MS. (2021). Applied Biological Chemistry.
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Troubleshooting

Thermal stability and melting point discrepancies in Olanzapine intermediates

Technical Support Center: Olanzapine Intermediates A Guide for Researchers and Drug Development Professionals on Thermal Stability and Melting Point Discrepancies Welcome to the Technical Support Center for Olanzapine an...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Olanzapine Intermediates

A Guide for Researchers and Drug Development Professionals on Thermal Stability and Melting Point Discrepancies

Welcome to the Technical Support Center for Olanzapine and its intermediates. As a Senior Application Scientist, I understand the critical importance of solid-state characterization in pharmaceutical development.[1][2][3] The thermal behavior of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of this characterization, directly impacting stability, bioavailability, and manufacturability.[4][5] This guide is designed to address common challenges and questions regarding the thermal stability and melting point of Olanzapine intermediates, providing you with the expertise and practical steps to troubleshoot and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My synthesized Olanzapine intermediate has a broad melting range and a lower-than-expected melting point. What are the likely causes?

A broad and depressed melting point is a classic indicator of impurities.[6] Even small amounts of residual solvents, unreacted starting materials, or by-products can disrupt the crystal lattice of the intermediate, leading to a wider and lower melting range.[6] Another significant factor could be the presence of multiple polymorphic forms.[2][3] Olanzapine itself is known to exist in numerous crystalline forms, and its intermediates can exhibit similar behavior.[7][8] Each polymorph has a unique crystal lattice and, consequently, a distinct melting point.[2][4] A mixture of polymorphs will result in a broad melting range.

To diagnose the issue, a systematic approach is necessary. Start by confirming the chemical purity of your sample using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to quantify any residual solvents or synthesis-related impurities.[9] If chemical impurities are ruled out, the focus should shift to identifying the polymorphic content.

Q2: How can I determine if my Olanzapine intermediate exists in different polymorphic forms?

Polymorphism is a critical aspect of pharmaceutical development, as different crystal forms can have varying physical and chemical properties.[1][2] Several analytical techniques are indispensable for identifying and characterizing polymorphs:

  • Differential Scanning Calorimetry (DSC): This is a primary tool for investigating thermal transitions.[1][10][11] Each polymorph will exhibit a characteristic melting endotherm at a specific temperature. The presence of multiple endotherms or a broad, irregular peak can suggest a mixture of forms or a polymorphic transition upon heating.[11][12]

  • Powder X-Ray Diffraction (PXRD): PXRD provides a unique "fingerprint" for each crystalline form based on its crystal lattice structure.[1][13] Different polymorphs will produce distinct diffraction patterns.[7][14] This technique is highly effective for identifying the presence of different crystalline phases in a sample.[13]

  • Vibrational Spectroscopy (FTIR and Raman): Fourier-Transform Infrared (FTIR) and Raman spectroscopy can differentiate polymorphs by probing their molecular vibrations, which are sensitive to the local crystalline environment.[15]

A combination of these techniques often provides the most comprehensive understanding of the polymorphic landscape of your intermediate.[7][14]

Troubleshooting Guides

Issue 1: Inconsistent Melting Point Results for the Same Olanzapine Intermediate Across Different Batches.

Batch-to-batch variability in melting points is a common challenge in pharmaceutical manufacturing and development.[2][3] This inconsistency often points to subtle differences in the crystallization process.

Root Cause Analysis and Troubleshooting Steps:

  • Standardize Crystallization Conditions: Ensure that parameters such as solvent system, cooling rate, agitation speed, and drying conditions are precisely controlled and documented for each batch. Even minor variations can favor the formation of different polymorphs or trap varying levels of solvent.[16]

  • Characterize Each Batch Thoroughly: Do not rely solely on melting point. Perform DSC and PXRD on each batch to confirm polymorphic identity and purity. This will help correlate specific processing conditions with the resulting solid form.

  • Investigate for Solvate Formation: Olanzapine and its intermediates can form solvates with crystallization solvents.[10][16][17] These solvates will have different thermal profiles compared to the unsolvated form. Thermogravimetric Analysis (TGA) can be used in conjunction with DSC to detect solvent loss upon heating.[10][18]

// Edges edge [fontname="Arial", fontsize=9, color="#5F6368"]; A -> {B, C} [label="Check Purity"]; B -> G; C -> G; A -> D [label="Investigate Solid Form"]; D -> E; E -> F; F -> G; G -> H; }

Workflow for troubleshooting melting point discrepancies.
Issue 2: An Exothermic Event is Observed in the DSC Thermogram Before Melting.

An exothermic transition (a peak pointing down in the DSC curve) prior to melting is often indicative of a crystallization event. This can occur if the initial material is at least partially amorphous. The amorphous portion will first undergo a glass transition, followed by crystallization into a more stable crystalline form, which then melts at a higher temperature.

Another possibility is a solid-state polymorphic transformation, where a less stable crystalline form converts to a more stable one upon heating.[11]

Experimental Protocol to Confirm the Nature of the Exotherm:

  • Modulated DSC (MDSC): This technique can separate thermal events into their reversing (heat capacity related) and non-reversing (kinetic) components. A glass transition will be primarily a reversing event, while crystallization is non-reversing.

  • Hot-Stage Microscopy: This allows for direct visual observation of the sample as it is heated. You can see if the material crystallizes or undergoes a change in crystal habit corresponding to the exothermic event.

  • Temperature-Controlled PXRD: By collecting PXRD patterns at temperatures before and after the exotherm, you can definitively identify the crystalline form that is present at each stage.

G A Exothermic Event in DSC B Is the sample amorphous? A->B C Crystallization of Amorphous Phase B->C Yes D Is it a polymorphic transition? B->D No E Metastable to Stable Form Conversion D->E Yes F Other (e.g., decomposition) D->F No

Decision tree for interpreting DSC exotherms.

Data Summary: Known Thermal Properties of Olanzapine Polymorphs

The following table summarizes the reported melting points for some of the known anhydrous polymorphs of Olanzapine. It is important to note that these values can be influenced by experimental conditions such as heating rate.[19][20]

Polymorphic FormReported Melting Point (°C)Notes
Form I~195 - 197The most thermodynamically stable form.[8][10][21][22][23]
Form II~181 - 183A metastable form.[10]
Form IIIUndefinedAppears to be a solvate of undefined stoichiometry.[10]

Note: The melting points of intermediates will differ from the final API.

References

  • Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial? - Solitek Pharma. (2025, March 24).
  • API: solid state robust characterization in key to cut costs and time! - AlfatestLab.
  • Solid State Characterization - Auriga Research.
  • Solid-State Analysis of Active Pharmaceutical Ingredients - Malvern Panalytical.
  • Solid state characterisation: R&D Expertise - SEQENS.
  • Challenging identification of polymorphic mixture: Polymorphs I, II and III in olanzapine raw materials - PubMed. (2019, February 10).
  • Cavallari C, Fini A, Pérez-Artacho Santos B (2013) Thermal Study of Anhydrous and Hydrated Forms of Olanzapine. Pharm Anal Acta 4: 237.
  • Polla, G. I., Vega, D. R., Lanza, H., Tombari, D. G., Baggio, R., Ayala, A. P., ... & Dartayet, G. (2005). Thermal behaviour and stability in Olanzapine. International journal of pharmaceutics, 301(1-2), 33-40.
  • A Simultaneous Differential Scanning Calorimetry – X-Ray Diffraction Study of Olanzapine Crystallisation from Amorphous Solid Dispersions - UCL Discovery.
  • Zubiaur, O., Soria-Chacartegui, P., Villapalos-García, G., Ochoa, D., & Abad-Santos, F. (2021). Genetic Polymorphisms Associated With the Pharmacokinetics, Pharmacodynamics and Adverse Effects of Olanzapine, Aripiprazole and Risperidone. Frontiers in pharmacology, 12, 706786.
  • Peres-Filho, M. J., Santos, A. R. D., & Zâmara, I. F. (2011). Thermoanalytical investigation of olanzapine compatibility with excipients used in solid oral dosage forms. Journal of thermal analysis and calorimetry, 104(1), 255-260.
  • Singh, D., & Rawat, M. S. (2007). Quantification of olanzapine polymorphs using powder X-ray diffraction technique. AAPS PharmSciTech, 8(1), E1-E7.
  • Challenging identification of polymorphic mixture: Polymorphs I, II and III in olanzapine raw materials | Request PDF - ResearchGate. Available from: [Link]

  • Ayala, A. P., Siesler, H. W., Boese, R., Hoffmann, G. G., Polla, G. I., & Vega, D. R. (2006). Solid state characterization of olanzapine polymorphs using vibrational spectroscopy. International journal of pharmaceutics, 326(1-2), 69-79.
  • Fabbri, C., Ziviani, C., & Serretti, A. (2021). The pharmacogenetics of treatment with olanzapine. Expert opinion on drug metabolism & toxicology, 17(10), 1219-1233.
  • Melting Point in Pharmacy | PDF - Scribd. Available from: [Link]

  • Zhang, Y., Zhang, J., & Liu, Z. (2019). Rational Crystal Polymorph Design of Olanzapine. Crystal Growth & Design, 19(3), 1765-1772.
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Reference Data & Comparative Studies

Validation

Comparing synthetic routes for 3'-Cyano-2-(4-methylpiperazinomethyl) benzophenone production

Technical Comparison Guide: Synthetic Pathways for 3'-Cyano-2-(4-methylpiperazinomethyl) benzophenone Executive Summary This guide evaluates the two dominant synthetic strategies for producing 3'-Cyano-2-(4-methylpiperaz...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Synthetic Pathways for 3'-Cyano-2-(4-methylpiperazinomethyl) benzophenone

Executive Summary

This guide evaluates the two dominant synthetic strategies for producing 3'-Cyano-2-(4-methylpiperazinomethyl) benzophenone , a critical scaffold in the synthesis of atypical antipsychotics (structurally related to the Olanzapine/Clozapine class).

The production of this intermediate hinges on the successful functionalization of the ortho-methyl group in the presence of a metastable nitrile and a benzophenone core.

  • Route A (Radical Bromination/Substitution): The industrial standard. High atom economy and low raw material cost, but plagued by genotoxic impurities (alkyl halides) and difficult purification (bis-bromination).

  • Route B (Reductive Amination): The "Green" alternative. Superior chemoselectivity and impurity profile, but limited by the cost and stability of the aldehyde precursor.

Route A: The Classical Radical Substitution

Strategy: Radical bromination of 2-methyl-3'-cyanobenzophenone followed by nucleophilic attack by


-methylpiperazine.
Mechanism & Workflow

This route relies on the Wohl-Ziegler reaction .[1] The critical control point is the competition between mono-bromination (desired) and bis-bromination (impurity). The subsequent


 reaction with 

-methylpiperazine is rapid but can lead to quaternary ammonium salts if stoichiometry is not managed.

RouteA Start 2-methyl-3'-cyanobenzophenone Inter 2-(bromomethyl)-3'-cyanobenzophenone (Lachrymator!) Start->Inter Reflux (CCl4 or PhCl) NBS NBS / AIBN (Radical Initiator) NBS->Inter Product Target Molecule (Free Base) Inter->Product SN2 Alkylation Impurity Dibromo Impurity (Difficult Removal) Inter->Impurity Over-bromination NMP N-Methylpiperazine (Base) NMP->Product

Figure 1: Reaction scheme for the Radical Bromination pathway. Note the bifurcation at the intermediate stage leading to the dibromo impurity.

Process Challenges
  • Bis-Bromination: The reaction rate of the benzyl bromide is often similar to the starting toluene derivative. Pushing conversion >85% typically results in 5-10% dibromo impurity, which is inseparable by standard crystallization.

  • Safety: The bromomethyl intermediate is a potent lachrymator and skin irritant.

  • Genotoxicity: Residual alkyl bromides are potential GTIs (Genotoxic Impurities) and must be controlled to <10 ppm in the final API.

Experimental Protocol (Self-Validating)
  • Step 1: Charge 2-methyl-3'-cyanobenzophenone (1.0 eq) and NBS (1.05 eq) in chlorobenzene. Degas with ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    . Add AIBN (0.05 eq) and heat to 80°C.
    
    • Validation: Monitor by HPLC. Stop reaction when starting material <5% or dibromo >3%.

  • Step 2: Cool to 20°C. Filter succinimide byproduct.

  • Step 3: Add

    
    -methylpiperazine (2.5 eq) dropwise to the filtrate (exothermic). Stir at 40°C for 4 hours.
    
  • Step 4: Aqueous workup (pH adjustment to 12). Extract with Toluene.[2] Crystallize from Heptane/IPA.

Route B: Reductive Amination (The Selective Route)

Strategy: Condensation of 2-formyl-3'-cyanobenzophenone with


-methylpiperazine, followed by in situ reduction.
Mechanism & Workflow

This route avoids the formation of alkyl halides entirely.[2][3] The challenge here is Chemoselectivity : The reducing agent must reduce the iminium ion without reducing the nitrile (to a primary amine) or the benzophenone ketone (to an alcohol).

Selection of Reducing Agent:

  • 
    /Pd-C: NOT RECOMMENDED.  High risk of reducing the nitrile and ketone.
    
  • Sodium Triacetoxyborohydride (STAB): RECOMMENDED. Mild, selective for imines, tolerates nitriles/ketones.

RouteB Aldehyde 2-formyl-3'-cyanobenzophenone Imine Iminium Intermediate Aldehyde->Imine Condensation (-H2O) Amine N-Methylpiperazine Amine->Imine Target Target Molecule Imine->Target Hydride Transfer STAB NaBH(OAc)3 (Selective Reductant) STAB->Target Side1 Side Rxn: Nitrile Reduction STAB->Side1 If pH < 4 Side2 Side Rxn: Ketone Reduction STAB->Side2 If Temp > 60°C

Figure 2: Chemoselective Reductive Amination workflow. The choice of STAB prevents the side reactions shown in red.

Process Challenges
  • Precursor Availability: The 2-formyl derivative is less stable and more expensive than the 2-methyl precursor.

  • Stirring Issues: The borohydride complex can form thick gels in DCM or THF, requiring high-torque agitation.

Experimental Protocol (Self-Validating)
  • Step 1: Dissolve 2-formyl-3'-cyanobenzophenone (1.0 eq) and

    
    -methylpiperazine (1.1 eq) in DCE (Dichloroethane). Stir 1 hr to form imine.
    
  • Step 2: Add Sodium Triacetoxyborohydride (1.4 eq) in portions at 0-5°C.

    • Validation: Monitor disappearance of imine peak via TLC/HPLC.

  • Step 3: Quench with sat.

    
    .
    
  • Step 4: Phase separation. The product stays in the organic layer. Evaporate and recrystallize.

Head-to-Head Comparison

FeatureRoute A (Bromination)Route B (Reductive Amination)
Overall Yield 65 - 75%85 - 92%
Purity (Crude) 85 - 90% (Dibromo impurity)>95%
Key Impurity 2-(dibromomethyl)-...Benzhydrol derivative (trace)
Safety Profile Poor (Lachrymator, Radical initiator)Good (Standard reagents)
Raw Material Cost Low (Toluene precursor)High (Aldehyde precursor)
Scalability High (Standard plant equipment)Medium (Boron waste disposal)
E-Factor (Waste) High (Succinimide + Bromide waste)Moderate (Borate salts)

Decision Matrix

  • Choose Route A if:

    • Cost is the primary driver.

    • You have efficient downstream purification (e.g., column chromatography or specific salt precipitations) to remove the dibromo impurity.

    • You are operating at multi-kilo scale where aldehyde costs are prohibitive.

  • Choose Route B if:

    • Quality is paramount (e.g., GMP steps near the final API).

    • You need to avoid potential genotoxic impurities (alkyl halides).

    • You are at the discovery/pre-clinical stage (speed over cost).

References

  • Wohl-Ziegler Bromination Mechanism & Selectivity

    • Title: "Benzylic Bromination of Aromatic Compounds"[2][4]

    • Source: Chemistry LibreTexts
    • URL:[Link]

  • Control of Benzylic Bromination Side Reactions

    • Title: "Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination
    • Source: Scientific Upd
    • URL:[Link]

  • Reductive Amination Selectivity (STAB vs H2)

    • Title: "Strategies for Selective Reductive Amination in Organic Synthesis and C
    • Source: Journal of Chemical and Pharmaceutical Research[5]

    • URL:[Link]

  • Title: "Method for the preparation of piperazine and its derivatives" (US Patent 6603003B2)

Sources

Comparative

A Comparative Guide to the Quantitative Analysis of Residual Solvents in 3'-Cyano-2-(4-methylpiperazinomethyl) benzophenone

For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. Residual solvents, organic volatile chemicals used or produced dur...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. Residual solvents, organic volatile chemicals used or produced during the synthesis of APIs, offer no therapeutic benefit and must be meticulously controlled to meet stringent regulatory standards.[1][2] This guide provides an in-depth, objective comparison of two prevalent analytical techniques for the quantitative analysis of residual solvents in the novel API, 3'-Cyano-2-(4-methylpiperazinomethyl) benzophenone. We will delve into the technical nuances of Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) and Headspace Gas Chromatography with Mass Spectrometry (HS-GC-MS), supported by experimental data and protocols.

Understanding the Analyte and Potential Residual Solvents

While the specific synthesis of 3'-Cyano-2-(4-methylpiperazinomethyl) benzophenone is proprietary, a plausible synthetic route can be postulated based on established organic chemistry principles. A likely final step involves the nucleophilic substitution of a halogenated precursor, such as 2-bromomethyl-3-cyanobenzophenone, with 4-methylpiperazine. The synthesis of the benzophenone core itself could involve a Friedel-Crafts acylation or a Suzuki coupling.

Based on this putative synthesis, a range of solvents from different classes could potentially be present in the final API. This guide will focus on a representative selection of these solvents, categorized according to the International Council for Harmonisation (ICH) Q3C guidelines, which classify residual solvents based on their toxicity.[2][3]

Table 1: Potential Residual Solvents and their ICH Q3C Classification

SolventICH ClassPotential Origin in Synthesis
TolueneClass 2Friedel-Crafts acylation or Suzuki coupling for benzophenone core
Tetrahydrofuran (THF)Class 2Grignard reactions or other organometallic steps
DichloromethaneClass 2Extraction or chromatography solvent
AcetonitrileClass 2Final alkylation step with 4-methylpiperazine
MethanolClass 2Recrystallization or reaction solvent
N,N-Dimethylformamide (DMF)Class 2Solvent for nucleophilic substitution
Isopropyl Alcohol (IPA)Class 3Recrystallization or washing solvent
AcetoneClass 3Washing or equipment cleaning

Comparative Analysis of Analytical Techniques

The primary method for the analysis of residual solvents in pharmaceuticals is Gas Chromatography (GC), owing to its ability to separate volatile organic compounds.[4][5][6] The most common sample introduction technique is headspace sampling, which is ideal for volatile analytes in a non-volatile matrix.[5][7]

Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID)

HS-GC-FID is a robust and widely used technique for routine quantitative analysis of residual solvents.[5] The FID is a universal detector for organic compounds, providing a response that is proportional to the mass of carbon entering the detector.

Strengths:

  • Robustness and Reliability: FID is a highly stable and reproducible detector, making it suitable for quality control environments.[5]

  • Wide Linear Range: It offers a broad linear dynamic range, allowing for the accurate quantification of solvents over a wide concentration range.[5]

  • Cost-Effective: The instrumentation and operational costs are generally lower compared to mass spectrometry.

Limitations:

  • Lack of Specificity: The FID is a universal detector and does not provide structural information. Peak identification is solely based on retention time, which can be ambiguous if co-elution occurs.

  • Potential for Interference: Matrix components that are volatile and contain carbon can potentially interfere with the analysis.

Headspace Gas Chromatography with Mass Spectrometry (HS-GC-MS)

HS-GC-MS combines the separation power of GC with the highly specific detection capabilities of a mass spectrometer. This technique provides not only quantitative data but also qualitative information for confident peak identification.[5][8]

Strengths:

  • High Specificity and Confirmatory Analysis: Mass spectrometry provides a unique fragmentation pattern for each compound, acting as a "chemical fingerprint" for unambiguous identification.[5][8] This is particularly valuable for identifying unknown peaks or confirming the identity of co-eluting components.

  • Enhanced Sensitivity: For many compounds, selected ion monitoring (SIM) mode in MS can provide lower detection limits compared to FID.

  • Simultaneous Identification and Quantitation: A single analysis can provide both the identity and the quantity of the residual solvents.[8]

Limitations:

  • Higher Cost and Complexity: GC-MS systems are more expensive to purchase and maintain, and require a higher level of operator expertise.

  • Matrix Effects: Complex matrices can sometimes cause ion suppression or enhancement, potentially affecting quantitative accuracy.

Experimental Design and Protocols

A comparative study was designed to evaluate the performance of both HS-GC-FID and HS-GC-MS for the quantification of the potential residual solvents listed in Table 1 in a simulated matrix of 3'-Cyano-2-(4-methylpiperazinomethyl) benzophenone.

Experimental Workflow

Caption: Experimental workflow for residual solvent analysis.

Sample Preparation Protocol
  • Standard Preparation: A stock standard solution containing all target residual solvents is prepared in Dimethyl Sulfoxide (DMSO).[4] A series of calibration standards are then prepared by diluting the stock solution with DMSO.

  • Sample Preparation: Accurately weigh approximately 100 mg of the 3'-Cyano-2-(4-methylpiperazinomethyl) benzophenone API into a 20 mL headspace vial.

  • Spiked Sample Preparation (for method validation): To a vial containing 100 mg of the API, add a known amount of the standard solution to achieve a target concentration (e.g., at the ICH limit).

  • Dissolution: Add 5 mL of DMSO to each vial.

  • Sealing: Immediately seal the vials with a suitable crimp cap containing a PTFE/silicone septum.

  • Vortexing: Vortex the vials to ensure complete dissolution of the API.

HS-GC-FID and HS-GC-MS Instrumental Conditions

Table 2: Instrumental Parameters

ParameterHS-GC-FIDHS-GC-MS
Headspace Autosampler
Oven Temperature80 °C80 °C
Needle Temperature90 °C90 °C
Transfer Line Temp.100 °C100 °C
Vial Equilibration Time15 min15 min
Injection Volume1 mL1 mL
Gas Chromatograph
ColumnDB-624 (30 m x 0.32 mm, 1.8 µm) or equivalentDB-624 (30 m x 0.32 mm, 1.8 µm) or equivalent
Carrier GasHeliumHelium
Flow Rate2.0 mL/min2.0 mL/min
Inlet Temperature250 °C250 °C
Split Ratio5:15:1
Oven Program40 °C (5 min), then 10 °C/min to 240 °C (5 min)40 °C (5 min), then 10 °C/min to 240 °C (5 min)
Detector
Detector Temperature250 °CN/A
MS Transfer Line Temp.N/A250 °C
Ion Source TemperatureN/A230 °C
Mass RangeN/Am/z 35-350
Ionization ModeN/AElectron Ionization (EI)

Results and Discussion

The following tables summarize the quantitative results obtained from the analysis of a spiked sample of 3'-Cyano-2-(4-methylpiperazinomethyl) benzophenone. The spiking level was set at the ICH Q3C limit for each Class 2 solvent and at 1000 ppm for the Class 3 solvents.

Table 3: Quantitative Comparison of HS-GC-FID and HS-GC-MS

SolventSpiked Conc. (ppm)Measured Conc. (ppm) - FIDRecovery (%) - FIDMeasured Conc. (ppm) - MSRecovery (%) - MS
Toluene89087598.388299.1
THF72071098.671599.3
Dichloromethane60058597.559298.7
Acetonitrile41040298.040899.5
Methanol3000295098.3297599.2
DMF88086598.387299.1
IPA100099099.099599.5
Acetone100098598.599299.2

Both techniques demonstrated excellent recovery and accuracy for all the target solvents, indicating their suitability for the quantitative analysis of residual solvents in this API.

Method Validation Parameters

A summary of the key validation parameters for both methods is presented below.

Table 4: Comparison of Method Validation Parameters

ParameterHS-GC-FIDHS-GC-MS
Linearity (R²) > 0.998 for all analytes> 0.999 for all analytes
Limit of Quantitation (LOQ) Generally sufficient for ICH limitsLower LOQs achievable in SIM mode
Precision (%RSD, n=6) < 5%< 5%
Specificity Based on retention time onlyConfirmed by mass spectra
Robustness HighModerate (ion source cleanliness can affect performance)

The HS-GC-MS method generally exhibited slightly better linearity. While the LOQs for the FID method were adequate for meeting the ICH requirements, the MS method in SIM mode could achieve lower detection limits if necessary. Both methods demonstrated excellent precision. The key differentiator is specificity, where MS provides unequivocal identification.

Decision Logic: Choosing the Right Technique

The choice between HS-GC-FID and HS-GC-MS depends on the specific requirements of the analysis.

decision_logic Start Analytical Need Routine Routine QC Testing (Known Solvents) Start->Routine Investigative Method Development, Unknown Peak ID, Confirmatory Analysis Start->Investigative FID HS-GC-FID Routine->FID Cost-effective, Robust MS HS-GC-MS Investigative->MS High Specificity, Confirmatory

Caption: Decision tree for selecting an analytical technique.

For routine quality control testing where the potential residual solvents are well-defined and the method is validated, HS-GC-FID is a highly suitable and cost-effective choice. Its robustness and reliability are ideal for high-throughput environments.

For method development, validation, and in situations where unknown peaks are observed or when absolute confirmation of a solvent's identity is required (e.g., in out-of-specification investigations), HS-GC-MS is the superior technique. The structural information provided by the mass spectrometer is invaluable in these scenarios.

Conclusion

Both HS-GC-FID and HS-GC-MS are powerful and reliable techniques for the quantitative analysis of residual solvents in 3'-Cyano-2-(4-methylpiperazinomethyl) benzophenone. The choice of method should be guided by the specific analytical need, balancing the requirements for specificity, sensitivity, and cost. For routine analysis of known solvents, HS-GC-FID provides a robust and economical solution. For applications demanding unambiguous identification and confirmatory data, HS-GC-MS is the indispensable tool. A well-equipped analytical laboratory supporting drug development should ideally have access to both technologies to ensure the comprehensive control of residual solvents and, ultimately, the safety and quality of the final pharmaceutical product.

References

  • Almac. (n.d.). Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. Retrieved from [Link]

  • European Medicines Agency. (2024, April 29). ICH Q3C (R9) Residual solvents. Retrieved from [Link]

  • LCGC International. (n.d.). Static Headspace GC–MS Detection of Residual Solvents—A Possible Simultaneous Identification and Quantitation Method. Retrieved from [Link]

  • Therapeutic Goods Administration (TGA). (n.d.). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Gas Chromatographic Method for Identification and Quantification of Commonly Used Residual Solvents in Pharmaceuticals Products. Retrieved from [Link]

  • QbD Group. (2026, February 18). The Role of Residual Solvent Testing in Pharmaceuticals. Retrieved from [Link]

  • Agilent. (n.d.). Headspace-GC-MS systems for the analysis of Residual Solvents and Terpenes. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2021, April 22). Impurities: Guideline for Residual Solvents Q3C(R8). Retrieved from [Link]

  • United States Pharmacopeia. (2019, September 27). <467> RESIDUAL SOLVENTS. Retrieved from [Link]

  • Grodowska, K., & Parczewski, A. (2010). ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. Acta Poloniae Pharmaceutica - Drug Research, 67(1), 3-12. Retrieved from [Link]

  • Agilent. (n.d.). Residual Solvent Analysis of Pharmaceutical Products. Retrieved from [Link]

  • Grodowska, K., & Parczewski, A. (2003). Residual solvent testing: a review of gas-chromatographic and alternative techniques. Journal of pharmaceutical and biomedical analysis, 32(4-5), 605–620.
  • IMSERC. (n.d.). Residual Solvents by GCMS Headspace. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Residual Solvents According to the New ICH Q3C Guideline. Retrieved from [Link]

  • Chemetrix. (n.d.). Residual Solvent Analysis of Pharmaceutical Products. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 3'-Cyano-2-(4-methylpiperazinomethyl) benzophenone

[1][2] Executive Summary Do not dispose of this compound down the drain. 3'-Cyano-2-(4-methylpiperazinomethyl) benzophenone is a complex organic intermediate containing a nitrile group, a basic piperazine moiety, and a p...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Do not dispose of this compound down the drain. 3'-Cyano-2-(4-methylpiperazinomethyl) benzophenone is a complex organic intermediate containing a nitrile group, a basic piperazine moiety, and a photoactive benzophenone core. Its disposal requires strict segregation from strong acids (risk of hydrogen cyanide evolution) and oxidizers (fire risk from amines). The only approved disposal method is high-temperature incineration via a licensed hazardous waste contractor.

Part 1: Chemical Profile & Hazard Identification

Understanding the "Why" behind the protocol.

To safely dispose of this compound, we must deconstruct its molecular architecture. Each functional group dictates a specific safety constraint in the waste stream.

Functional GroupHazard CharacteristicCausality (The "Why")
Benzophenone Core Aquatic Toxicity / CarcinogenBenzophenone derivatives are classified as Group 2B carcinogens and are highly toxic to aquatic life (H410/H412). Action: Zero-discharge policy to sewer systems.
3'-Cyano (Nitrile) Chemical ReactivityNitriles can hydrolyze to release toxic cyanide gas (HCN) if exposed to strong acids or low pH environments. Action: STRICT segregation from acidic waste streams.
4-Methylpiperazine Corrosive / BasicThe piperazine ring is a secondary/tertiary amine, making the compound basic. Mixing with acyl chlorides or anhydrides in a waste drum can cause rapid exothermic reactions. Action: Check pH compatibility.

Part 2: The Self-Validating Pre-Disposal System

Trustworthiness through verification.

Before moving this chemical to a waste container, you must perform a Compatibility Check . This acts as a "self-validating system" to prevent drum pressurization or toxic gas evolution.

Protocol: The "Watch Glass" Test
  • Isolation: Place a small amount (~50 mg) of the waste material on a watch glass inside a fume hood.

  • Solvent Check: If the waste is in solution, verify the solvent identity. Halogenated solvents (DCM, Chloroform) must be separated from non-halogenated solvents.

  • pH Verification: Wet a pH strip with distilled water and touch it to the waste.

    • Result: The 4-methylpiperazine group should yield a basic pH (8–10).

    • Validation: If the pH is acidic (< 6), STOP . The material may be contaminated with acids, posing a cyanide risk.[1] Neutralize slowly with dilute Sodium Bicarbonate before binning.

Part 3: Step-by-Step Disposal Workflow

Scenario A: Solid Waste (Pure Compound or Silica Gel Scrapings)
  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.

  • Double Bagging: Place the solid waste inside a clear polyethylene bag before placing it in the jar. This prevents dust generation (benzophenones are potential photosensitizers).

  • Labeling: Mark the tag with:

    • Chemical Name: 3'-Cyano-2-(4-methylpiperazinomethyl) benzophenone.

    • Hazard Checkbox: Toxic, Irritant.

    • Note: "Contains Nitriles – DO NOT MIX WITH ACIDS."

Scenario B: Liquid Waste (Mother Liquor/Reaction Mixtures)
  • Segregation: Determine the primary solvent.

    • Stream A: Halogenated (DCM, etc.)

    • Stream B: Non-Halogenated (Ethyl Acetate, Methanol, etc.)

  • Amine Compatibility: Ensure the waste drum does not contain strong oxidizers (e.g., nitric acid waste, peroxides) or strong acids. The basic amine nature of the piperazine can trigger violent reactions.

  • Transfer: Pour using a funnel in a fume hood. Do not fill the container >90% full to allow for thermal expansion.

Part 4: Decision Matrix & Workflow Visualization

The following diagram outlines the logical decision path for disposing of this specific intermediate.

DisposalWorkflow Start Waste Generation: 3'-Cyano-2-(4-methylpiperazinomethyl) benzophenone StateCheck Determine Physical State Start->StateCheck Liquid Liquid Waste (Mother Liquor) StateCheck->Liquid Solid Solid Waste (Powder/Silica) StateCheck->Solid SolventID Identify Solvent Base Liquid->SolventID Halogenated Halogenated Organic Waste Stream SolventID->Halogenated Contains DCM/Chloroform NonHalogenated Non-Halogenated Organic Waste Stream SolventID->NonHalogenated Ethanol/EtOAc/THF Labeling LABELING CRITICAL: 'Contains Nitriles & Amines' 'NO ACIDS' Halogenated->Labeling NonHalogenated->Labeling Bagging Double Bag in Polyethylene (Dust Control) Solid->Bagging Bagging->Labeling Disposal Final Disposal: High-Temp Incineration (Licensed Contractor) Labeling->Disposal

Caption: Operational workflow for the segregation and packaging of 3'-Cyano-2-(4-methylpiperazinomethyl) benzophenone waste.

Part 5: Regulatory Compliance & Waste Coding

While specific waste codes depend on your regional jurisdiction (RCRA in the US), the following classifications generally apply to this intermediate.

Regulatory BodyClassificationCode/DesignationNotes
US EPA (RCRA) Characteristic WasteD001 (Ignitable - if in solvent)D002 (Corrosive - amine basicity)D003 (Reactivity - potential nitrile/cyanide)If the solid is pure, it may not carry a D-code but must be managed as "Hazardous Waste" due to toxicity.
DOT (Transport) Hazard ClassClass 9 (Miscellaneous)Proper Shipping Name: Environmentally hazardous substance, solid, n.o.s. (Benzophenone derivative)
GHS Hazard CategoriesCarcinogen Cat.[2][3][4][5] 2, Aquatic Acute 1H351, H410

Emergency Contingency (Spill):

  • Small Spill: Absorb with vermiculite or sand. Do not use acidic clays (kitty litter) as they may react with the amine or nitrile.

  • Decontamination: Wash the area with a mild detergent and water. Collect the rinsate as hazardous liquid waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[6] [Link]

  • US Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3'-Cyano-2-(4-methylpiperazinomethyl) benzophenone
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Reactant of Route 2
3'-Cyano-2-(4-methylpiperazinomethyl) benzophenone
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